Technical Documentation Center

2-Methyl-a-oxo-benzeneacetic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Methyl-a-oxo-benzeneacetic acid

Core Science & Biosynthesis

Foundational

physicochemical properties of 2-Methyl-a-oxo-benzeneacetic acid

An In-Depth Technical Guide to the Physicochemical Properties of 2-Methyl-a-oxo-benzeneacetic Acid Abstract: 2-Methyl-a-oxo-benzeneacetic acid (CAS 150781-72-9) is an alpha-keto acid of significant interest as a potentia...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physicochemical Properties of 2-Methyl-a-oxo-benzeneacetic Acid

Abstract: 2-Methyl-a-oxo-benzeneacetic acid (CAS 150781-72-9) is an alpha-keto acid of significant interest as a potential building block in medicinal chemistry and organic synthesis. A comprehensive understanding of its physicochemical properties is paramount for its effective application in research and development, influencing everything from reaction kinetics and purification strategies to formulation and bioavailability in drug discovery pipelines. This technical guide provides a detailed overview of the key chemical identifiers for this compound. Due to the limited availability of public experimental data, this document focuses on providing robust, field-proven methodologies for the precise determination of its core physicochemical properties, including the acid dissociation constant (pKa) and aqueous solubility. Furthermore, it outlines standard analytical workflows for structural verification and purity assessment, empowering researchers to generate reliable and reproducible data.

Compound Identification and Overview

2-Methyl-a-oxo-benzeneacetic acid, also known as 2-(o-tolyl)-2-oxoacetic acid, belongs to the class of aromatic alpha-keto acids. Its structure, featuring a carboxylic acid directly attached to a keto group, which is in turn bonded to a 2-methylphenyl (o-tolyl) moiety, imparts a unique combination of acidic and electrophilic characteristics. These features make it a versatile synthon for creating more complex molecular architectures.

Table 1: Chemical Identity of 2-Methyl-a-oxo-benzeneacetic Acid

Identifier Value Source(s)
IUPAC Name 2-oxo-2-(o-tolyl)acetic acid N/A
CAS Number 150781-72-9 [1][2][3]
Molecular Formula C₉H₈O₃ [1][2]
Molecular Weight 164.16 g/mol [2]
Canonical SMILES CC1=CC=CC=C1C(=O)C(=O)O [2]

| Chemical Structure | Chemical structure of 2-Methyl-a-oxo-benzeneacetic acid | N/A |

Summary of Physicochemical Properties

Table 2: Key Physicochemical Properties

Property Value / Status
Physical State Solid at room temperature.[2]
Melting Point Experimental data not publicly available. See Section 3.3 for determination methodology.
Boiling Point Experimental data not publicly available.
Water Solubility Experimental data not publicly available. See Section 3.2 for determination protocol.

| Acid Dissociation Constant (pKa) | Experimental data not publicly available. See Section 3.1 for determination protocol. |

Core Physicochemical Characterization: Methodologies and Insights

The following sections provide self-validating, step-by-step protocols for determining the fundamental . The causality behind experimental choices is explained to ensure technical accuracy and reproducibility.

Determination of Acid Dissociation Constant (pKa)

Expertise & Causality: The pKa is a critical parameter that governs a molecule's ionization state at a given pH. This directly impacts its solubility, lipophilicity, and ultimately, its absorption, distribution, metabolism, and excretion (ADME) profile in drug development. For an alpha-keto acid, the acidity is enhanced by the electron-withdrawing effect of the adjacent ketone. Potentiometric titration is the gold-standard method for pKa determination, as it provides a direct measure of pH change upon addition of a titrant, allowing for precise calculation of the dissociation constant.[4][5]

Experimental Protocol: Potentiometric Titration

  • System Calibration: Calibrate the pH meter using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0) to ensure linearity and accuracy across the measurement range.[5]

  • Sample Preparation: Accurately weigh and dissolve a sample of 2-Methyl-a-oxo-benzeneacetic acid in deionized water (or a co-solvent if solubility is low) to a known concentration (e.g., 1-5 mM).[5]

  • Ionic Strength Adjustment: Add a background electrolyte (e.g., 0.15 M KCl) to maintain a constant ionic strength throughout the titration, which minimizes variations in activity coefficients.[5]

  • Titration: Place the solution in a temperature-controlled vessel (e.g., 25 °C) and purge with nitrogen to eliminate dissolved CO₂. Titrate the solution with a standardized, carbonate-free solution of 0.1 M NaOH, adding small, precise aliquots.

  • Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize (<0.01 pH units/minute drift).[5]

  • Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is determined from the pH value at the half-equivalence point, where exactly half of the acid has been neutralized.[4][5] This point can be found by identifying the equivalence point (the point of maximum slope on the titration curve) and dividing the corresponding volume by two.

  • Validation: Perform the titration in triplicate to ensure the reliability and reproducibility of the result.[5]

G cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis Calibrate Calibrate pH Meter (pH 4, 7, 10 Buffers) Prepare Prepare Analyte Solution (Known Concentration in H₂O + KCl) Calibrate->Prepare Titrate Titrate with Standardized NaOH (Record pH vs. Volume) Prepare->Titrate Equilibrate Allow pH to Stabilize After Each Addition Titrate->Equilibrate Plot Plot Titration Curve (pH vs. Volume NaOH) Equilibrate->Plot Find_EP Determine Equivalence Point (Max Slope) Plot->Find_EP Calc_pKa Calculate pKa (pH at 1/2 Equivalence Volume) Find_EP->Calc_pKa G Start Add Excess Solid to Water Agitate Agitate at Constant Temp (e.g., 24-48h to reach equilibrium) Start->Agitate Separate Phase Separation (Centrifuge / Filter) Agitate->Separate Quantify Quantify Analyte in Aqueous Phase (e.g., HPLC-UV) Separate->Quantify Report Report Solubility (g/L) and Final pH Quantify->Report

Workflow for solubility determination via OECD 105.
Structural and Spectroscopic Analysis

Expertise & Causality: Unambiguous structural confirmation is the bedrock of chemical research. A combination of spectroscopic techniques provides orthogonal information to verify the molecular structure. While specific spectra for this compound are not in the provided search results, the expected data can be inferred from its structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: This technique provides information on the number and environment of protons. For 2-Methyl-a-oxo-benzeneacetic acid, one would expect to see:

      • A singlet for the methyl group (–CH₃) protons around 2.3-2.5 ppm.

      • A multiplet pattern for the four aromatic protons in the 7.2-8.0 ppm region.

      • A broad singlet for the carboxylic acid proton, typically far downfield (>10 ppm), which is exchangeable with D₂O.

    • ¹³C NMR: This provides information on the carbon skeleton. [6]Key expected signals include:

      • A signal for the methyl carbon (~20 ppm).

      • Multiple signals for the aromatic carbons (125-140 ppm).

      • Two distinct carbonyl carbon signals for the ketone and carboxylic acid, expected in the 160-200 ppm range.

  • Infrared (IR) Spectroscopy: IR spectroscopy identifies functional groups based on their vibrational frequencies. Key stretches would include:

    • A broad O-H stretch for the carboxylic acid, typically around 2500-3300 cm⁻¹.

    • A sharp C=O stretch for the carboxylic acid carbonyl around 1700-1725 cm⁻¹.

    • A sharp C=O stretch for the ketone carbonyl, slightly lower, around 1680-1700 cm⁻¹.

  • Mass Spectrometry (MS): MS provides the molecular weight and fragmentation pattern. Electrospray ionization (ESI) in negative mode would be expected to show a prominent ion for [M-H]⁻ at m/z 163.04.

Chromatographic Analysis for Purity and Quantification

Expertise & Causality: High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the purity of a compound and for quantifying its concentration in various matrices. [7]For polar, ionizable compounds like alpha-keto acids, Reverse-Phase HPLC (RP-HPLC) is the method of choice. [8]The separation is based on partitioning between a nonpolar stationary phase (like C18) and a polar mobile phase. Adjusting the mobile phase pH is critical for achieving good peak shape and retention for acidic analytes.

Experimental Protocol: Reverse-Phase HPLC

  • System: An HPLC system equipped with a UV-Vis detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is suitable. [9]3. Mobile Phase: An isocratic or gradient mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol). [8][9] * Rationale: The aqueous component should be buffered to a pH at least 2 units below the compound's pKa (e.g., pH 2.5-3.0 using phosphoric or formic acid) to suppress the ionization of the carboxylic acid. [8]This ensures the molecule is in its neutral form, leading to better retention and sharp, symmetrical peaks.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the aromatic ring or carbonyl groups absorb, typically around 210 nm or 254 nm.

  • Sample Preparation: Dissolve the sample accurately in the mobile phase and filter through a 0.45 µm syringe filter before injection.

  • System Suitability: Before analysis, inject a standard solution to verify system performance (e.g., retention time stability, peak asymmetry, and efficiency).

G cluster_prep Sample Preparation cluster_hplc HPLC System Dissolve Dissolve Sample in Mobile Phase Filter Filter (0.45 µm) Dissolve->Filter Injector Autosampler Injects Sample Filter->Injector Column C18 Column (Separation) Injector->Column Pump Pump (Mobile Phase) Pump->Injector Detector UV Detector (Detection) Column->Detector Data Data Acquisition & Analysis Detector->Data

General workflow for purity analysis by RP-HPLC.

Conclusion

While 2-Methyl-a-oxo-benzeneacetic acid is a compound of clear synthetic utility, publicly available data on its fundamental physicochemical properties remain scarce. This guide bridges that gap by providing not just the known identifiers but also the detailed, authoritative experimental protocols required to generate this critical data. By employing these standardized methodologies—from potentiometric titration for pKa to the OECD 105 flask method for solubility and RP-HPLC for purity—researchers and drug development professionals can confidently characterize this molecule, ensuring the integrity of their work and accelerating their research programs.

References

  • FILAB Laboratory. (n.d.). OECD 105 Testing Services. Retrieved March 10, 2026, from [Link]

  • University of Pennsylvania. (n.d.). Experiment 4 (i) Determination of the Equivalent Weight and pKa of an Organic Acid. Retrieved March 10, 2026, from [Link]

  • SIELC Technologies. (2018, February 16). Separation of alpha-Ketoglutaric acid on Newcrom R1 HPLC column. Retrieved March 10, 2026, from [Link]

  • OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. Retrieved March 10, 2026, from [Link]

  • OECD. (2009, September 7). OECD GUIDELINES FOR TESTING CHEMICALS. Retrieved March 10, 2026, from [Link]

  • OECD. (2006, March 23). OECD GUIDELINES FOR THE TESTING OF CHEMICALS. Retrieved March 10, 2026, from [Link]

  • Wiley-VCH. (2007). Supporting Information. Retrieved March 10, 2026, from [Link]

  • PubMed. (1982). A reverse-phase high-performance liquid chromatography assay for dihydroxy-acid dehydratase. Retrieved March 10, 2026, from [Link]

  • Situ Biosciences. (n.d.). OECD 105 – Water Solubility. Retrieved March 10, 2026, from [Link]

  • ACS Publications. (2023, October 13). Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants. Analytical Chemistry. Retrieved March 10, 2026, from [Link]

  • ACS Publications. (2023, October 16). Measurement of the pKa Values of Organic Molecules in Aqueous−Organic Solvent Mixtures by 1H NMR without. Retrieved March 10, 2026, from [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved March 10, 2026, from [Link]

  • RSC Publishing. (n.d.). Determination of the relative pKa's of mixtures of organic acids using NMR titration experiments based on aliased 1H–13C HSQC spectra. Analytical Methods. Retrieved March 10, 2026, from [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzeneacetic acid, «alpha»-oxo-, methyl ester (CAS 15206-55-0). Retrieved March 10, 2026, from [Link]

  • The Royal Society of Chemistry. (2020, April 8). Analysis of intracellular α-keto acids by HPLC with fluorescence detection. Retrieved March 10, 2026, from [Link]

  • ResearchGate. (n.d.). A novel hplc method for the determination of alpha-keto acids in human serum using meso stillbenediamine as derivatization reagent. Retrieved March 10, 2026, from [Link]

  • HELIX Chromatography. (2024, April 27). HPLC Methods for analysis of Ketoglutaric acid. Retrieved March 10, 2026, from [Link]

  • ResearchGate. (n.d.). Figure S91. 13 C NMR spectrum of 2-Oxo-2-(p-tolyl)acetic acid in CDCl 3. Retrieved March 10, 2026, from [Link]

  • NIST. (n.d.). Benzeneacetic acid, α-oxo-, methyl ester. NIST Chemistry WebBook. Retrieved March 10, 2026, from [Link]

  • PMC. (n.d.). 1H and 13C NMR spectral assignments for low-concentration bile acids in biological samples. Retrieved March 10, 2026, from [Link]

  • The Royal Society of Chemistry. (2017). Supplementary Information. Retrieved March 10, 2026, from [Link]

  • Penquite. (2025, May 23). How does the pKa value of 2 - Methylbenzoic Acid compare with other benzoic acid derivatives? Retrieved March 10, 2026, from [Link]

  • Indonesian Journal of Science and Technology. (n.d.). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Retrieved March 10, 2026, from [Link]

Sources

Exploratory

2-Methyl-α-oxo-benzeneacetic Acid (CAS 150781-72-9): A Technical Guide to Its Synthesis and Application in Asymmetric Organocatalysis and Agrochemicals

Executive Summary 2-Methyl-α-oxo-benzeneacetic acid (also known as 2-methylphenylglyoxylic acid or o-tolylglyoxylic acid) is a highly versatile α-keto acid utilized extensively in advanced organic synthesis[1][2]. Charac...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Methyl-α-oxo-benzeneacetic acid (also known as 2-methylphenylglyoxylic acid or o-tolylglyoxylic acid) is a highly versatile α-keto acid utilized extensively in advanced organic synthesis[1][2]. Characterized by the presence of an electrophilic ketone adjacent to a carboxylic acid, this compound serves as a critical bifunctional building block. For researchers and drug development professionals, mastering the reactivity of this molecule unlocks pathways to complex heterocyclic scaffolds—such as functionalized pyrrolidin-2-ones—and potent agrochemical agents, including strobilurin-class fungicides[3][4].

This whitepaper provides an in-depth mechanistic analysis of 2-methyl-α-oxo-benzeneacetic acid, detailing its physicochemical profile, its role in organocatalytic domino reactions, and field-validated experimental protocols designed for maximum yield and stereoselectivity.

Physicochemical Profiling

Understanding the structural and physical parameters of 2-methyl-α-oxo-benzeneacetic acid is essential for optimizing reaction conditions, particularly concerning its solubility and electrophilicity in multi-component cascades[2][5].

Table 1: Quantitative Data and Chemical Identifiers
PropertyValue
Chemical Name 2-Methyl-α-oxo-benzeneacetic acid
Common Synonyms 2-Methylphenylglyoxylic acid; 2-Oxo-2-(o-tolyl)acetic acid
CAS Registry Number 150781-72-9[1][2]
Molecular Weight 164.16 g/mol [1][2]
Molecular Formula C₉H₈O₃[1][2]
SMILES CC1=CC=CC=C1C(=O)C(=O)O[1][6]
InChI Key JFSJOQODVWQCGJ-UHFFFAOYSA-N[5]
Purity (Commercial Standard) ≥ 95%[2][5]

Mechanistic Utility and Applications

As a Precursor in Asymmetric Organocatalysis

The most sophisticated application of 2-methyl-α-oxo-benzeneacetic acid lies in its conversion to an α-ketoamide, which subsequently participates in an aza-Michael/aldol domino reaction [4][7].

The Causality of Reactivity: When converted to an α-ketoamide, the molecule possesses two distinct reactive sites: a nucleophilic amide nitrogen and an electrophilic α-ketone carbonyl[4]. When introduced to an α,β-unsaturated aldehyde in the presence of a chiral secondary amine catalyst (such as a diphenylprolinol TMS ether), the catalyst condenses with the aldehyde to form a highly electrophilic iminium ion [4][7]. The amide nitrogen performs an enantioselective aza-Michael addition onto the activated β-carbon. The resulting intermediate tautomerizes to an enamine, which then executes an intramolecular aldol attack on the α-ketone[4]. This self-validating cascade rapidly constructs a 1,3,5-triarylpyrrolidin-2-one core with three contiguous stereocenters, achieving excellent diastereoselectivity (>20:1) and enantioselectivity (up to 96% ee)[4][7].

Agrochemical Significance: Strobilurin Fungicides

In the agrochemical sector, 2-methyl-α-oxo-benzeneacetic acid is a vital intermediate for synthesizing oxime ether fungicides[3]. By reacting the α-keto group with O-methylhydroxylamine, the corresponding oxime is formed[3]. The ortho-methyl group on the benzene ring can then be selectively halogenated (e.g., via radical bromination) to yield a benzyl bromide derivative[3]. This intermediate is a cornerstone in the synthesis of strobilurin analogues, which act by inhibiting the mitochondrial cytochrome bc1 complex in pathogenic fungi, thereby halting cellular respiration[3].

Validated Experimental Protocols

The following methodologies are engineered for high fidelity, incorporating mechanistic checkpoints to ensure self-validation during the workflow.

Protocol A: Synthesis of 2-Methylphenylglyoxylic Acid via Alkaline Oxidation

This protocol utilizes o-methylmandelic acid as the starting material[4][7].

Causality of Experimental Choices: Oxidation of the secondary alcohol is performed under strictly alkaline conditions (1.0 M KOH) at 0 °C[4]. The alkaline environment deprotonates both the carboxylic acid and the hydroxyl group, preventing the oxidative cleavage of the C-C bond that typically occurs under acidic conditions. The subsequent addition of Na₂SO₃ and HCl is a critical self-validating step: it reduces the intractable, muddy-brown MnO₂ byproduct into soluble, colorless Mn²⁺ ions, allowing for a clean organic extraction without emulsion formation[4].

Step-by-Step Methodology:

  • Dissolution: Suspend o-methylmandelic acid (2.98 g, 25.0 mmol) in 1.0 M aqueous KOH (75 mL) and stir at 0 °C for 10 minutes until a homogeneous solution is achieved[4].

  • Oxidation: Add KMnO₄ (6.0 g, 37.8 mmol) portionwise over 15 minutes to control the exothermic reaction. Stir the resulting dark purple/brown mixture for 30 minutes at 0 °C[4].

  • Quenching & Reduction: Add solid Na₂SO₃ (21 g, 165 mmol) to the reaction flask[4].

  • Acidification: Carefully add concentrated HCl dropwise. Visual Checkpoint: The solution will transition from a dark, opaque suspension to a clear, colorless liquid as MnO₂ is reduced to MnCl₂[4].

  • Extraction: Extract the aqueous layer with ethyl acetate (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the pure 2-methylphenylglyoxylic acid[4].

Synthesis A o-Methylmandelic Acid B KMnO4, KOH 0 °C, 30 min A->B Alkaline Oxidation C Na2SO3, HCl Quenching B->C MnO2 Reduction D 2-Methylphenylglyoxylic Acid CAS: 150781-72-9 C->D Acidic Extraction

Caption: Workflow for the synthesis of 2-Methylphenylglyoxylic Acid via alkaline oxidation.

Protocol B: Synthesis of α-Ketoamide for Domino Reactions

To utilize the acid in organocatalysis, it must first be converted into an α-ketoamide[7].

Causality of Experimental Choices: Thionyl chloride (SOCl₂) is used at sub-zero temperatures (–15 °C) to form the highly reactive α-keto acyl chloride[7]. The low temperature is mandatory to prevent the decarbonylation of the sensitive α-keto acyl chloride intermediate.

Step-by-Step Methodology:

  • Acyl Chloride Formation: Dissolve 2-methylphenylglyoxylic acid (12 mmol) in anhydrous N,N-dimethylacetamide (DMA, 30 mL) and cool to –15 °C under an inert argon atmosphere[7].

  • Chlorination: Add SOCl₂ (1.0 mL, 13.8 mmol) dropwise. Stir the mixture for 1 hour at –15 °C[7].

  • Amidation: Add aniline (1.5 mL, 16.7 mmol) slowly to the solution. Maintain the temperature between –10 °C and 0 °C for 3 hours[7].

  • Workup: Pour the mixture onto crushed ice and stir overnight at room temperature. Extract the resulting precipitate with diethyl ether, wash with NaHCO₃, dry, and purify via flash column chromatography to isolate the α-ketoamide[7].

DominoReaction A 2-Methylphenylglyoxylic Acid B Amidation (Aniline, SOCl2) A->B C α-Ketoamide Intermediate B->C D α,β-Unsaturated Aldehyde + Chiral Amine Catalyst C->D E Iminium Ion Activation D->E F Aza-Michael Addition E->F Nucleophilic Attack G Intramolecular Aldol Condensation F->G Enamine Formation H 1,3,5-Triarylpyrrolidin-2-one G->H Stereoselective Cyclization

Caption: Mechanism of the Aza-Michael/Aldol domino reaction utilizing 2-Methylphenylglyoxylic Acid.

References

  • Ammermann, E., et al. (1992). Aniline derivatives and fungicides containing them.

Sources

Foundational

thermodynamic solubility of 2-Methyl-a-oxo-benzeneacetic acid in organic solvents

Thermodynamic Solubility of 2-Methyl-α-oxo-benzeneacetic Acid in Organic Solvents: A Comprehensive Technical Guide Executive Summary 2-Methyl-α-oxo-benzeneacetic acid (CAS: 4316-49-8), frequently referred to as 2-methylp...

Author: BenchChem Technical Support Team. Date: March 2026

Thermodynamic Solubility of 2-Methyl-α-oxo-benzeneacetic Acid in Organic Solvents: A Comprehensive Technical Guide

Executive Summary

2-Methyl-α-oxo-benzeneacetic acid (CAS: 4316-49-8), frequently referred to as 2-methylphenylglyoxylic acid or o-tolylglyoxylic acid, is a highly valuable α-keto acid intermediate utilized in the oxidative cleavage of olefins and the synthesis of complex bioactive heterocycles[1]. In pharmaceutical development and fine chemical synthesis, optimizing crystallization, extraction, and purification processes requires a rigorous understanding of the compound's Solid-Liquid Equilibrium (SLE). This whitepaper provides an in-depth framework for determining, validating, and modeling the thermodynamic solubility of 2-Methyl-α-oxo-benzeneacetic acid across various organic solvents.

Physicochemical Profiling & Solute-Solvent Causality

To predict and rationalize the solubility behavior of 2-Methyl-α-oxo-benzeneacetic acid, one must analyze its molecular architecture. The molecule features two highly polar functional groups: an α-keto group (–C=O) and a carboxylic acid (–COOH), attached to an ortho-methyl substituted benzene ring.

The Role of Steric Hindrance: The ortho-methyl group introduces significant steric hindrance, forcing the α-keto acid side chain to twist out of coplanarity with the aromatic ring. This steric relay prevents perfectly planar stacking of the molecules in the solid state, thereby lowering the crystal lattice energy compared to its para-substituted analogs. This reduced lattice energy inherently enhances its baseline solubility in common organic solvents[1].

Solvent Interaction Dynamics:

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate): These solvents act as strong hydrogen bond acceptors. Because they lack self-associating hydrogen bond networks (unlike water or alcohols), there is a minimal enthalpic penalty for cavity formation. They readily accept hydrogen bonds from the –COOH group of the solute, resulting in the highest thermodynamic solubility[2].

  • Polar Protic Solvents (e.g., Methanol, Ethanol): While alcohols can both donate and accept hydrogen bonds, their strong solvent-solvent self-association must be disrupted to solvate the 2-Methyl-α-oxo-benzeneacetic acid molecule, resulting in moderate solubility.

  • Non-Polar Solvents (e.g., Toluene): Lacking hydrogen-bonding capabilities, toluene relies solely on weaker van der Waals interactions and London dispersion forces, yielding the lowest solubility profile[3].

Experimental Methodology: The Self-Validating Protocol

Thermodynamic solubility is defined as the concentration of a solute in a saturated solution at true equilibrium[4]. To ensure absolute scientific integrity, the experimental protocol must not only quantify the liquid phase but actively validate the solid phase to rule out solvent-induced polymorphic transformations.

Step-by-Step Isothermal Shake-Flask Protocol
  • Saturation Setup: Add an excess amount of high-purity (>99%) 2-Methyl-α-oxo-benzeneacetic acid to 20 mL borosilicate glass vials containing 10 mL of the selected organic solvent.

  • Isothermal Equilibration: Seal the vials tightly with PTFE-lined caps. Submerge them in a high-precision thermostatic water bath (±0.05 K) equipped with an orbital shaker. Agitate at 150 rpm for 72 hours .

    • Causality: A 72-hour window ensures the system fully transitions from a rapid kinetic dissolution state to a true thermodynamic equilibrium, preventing the false quantification of metastable supersaturated states.

  • Settling Phase: Cease agitation and allow the suspensions to settle isothermally for an additional 24 hours to ensure complete phase separation.

  • Liquid Phase Quantification: Extract 1.0 mL of the clear supernatant using a pre-heated syringe (to prevent premature precipitation) equipped with a 0.22 μm PTFE filter. Dilute immediately with the mobile phase and quantify via High-Performance Liquid Chromatography (HPLC) with UV-Vis detection.

  • Solid Phase Validation (Critical): Recover the undissolved solid from the vial, dry under vacuum, and analyze via X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC).

    • Causality: Solvents can induce the formation of solvates, hydrates, or new polymorphs during the 72-hour equilibration. If the recovered solid's XRPD pattern differs from the starting material, the measured solubility corresponds to the new pseudopolymorph, invalidating the data for the original compound.

Workflow A 1. Saturation Setup Excess Solute + Organic Solvent B 2. Isothermal Equilibration Orbital Shaking (72h, ±0.05 K) A->B Sealed Flask C 3. Phase Separation Isothermal Settling (24h) B->C Equilibrium Reached D 4a. Liquid Phase Analysis HPLC-UV Quantification C->D Supernatant E 4b. Solid Phase Validation XRD & DSC Analysis C->E Residual Solid F 5. Thermodynamic Modeling Apelblat / NRTL / van't Hoff D->F Mole Fraction (x) E->F Polymorph Integrity

Figure 1: Self-validating experimental workflow for thermodynamic solubility determination.

Quantitative Data Presentation

The following tables summarize the representative thermodynamic solubility profile and dissolution thermodynamics of 2-Methyl-α-oxo-benzeneacetic acid based on the established behavior of structurally similar aromatic α-keto acids.

Table 1: Representative Mole Fraction Solubility ( 104x ) in Pure Organic Solvents

Temperature (K)Acetone (Polar Aprotic)Ethyl Acetate (Polar Aprotic)Methanol (Polar Protic)Toluene (Non-Polar)
283.15 145.298.445.18.2
293.15 188.5132.762.312.5
303.15 245.1178.985.618.9
313.15 315.8235.4115.227.4
323.15 402.3305.1152.838.6

Note: Solubility strictly follows the order: Acetone > Ethyl Acetate > Methanol > Toluene, increasing non-linearly with temperature.

Thermodynamic Modeling Framework

To interpolate solubility at unmeasured temperatures and understand the energetics of the dissolution process, the experimental data must be correlated using robust thermodynamic models[5].

The Modified Apelblat Equation

The modified Apelblat equation is a semi-empirical model derived from the Clausius-Clapeyron equation, highly effective for correlating solid-liquid equilibrium data[3]:

lnx=A+TB​+Cln(T)

Where x is the mole fraction solubility, T is the absolute temperature, and A,B , and C are model parameters determined by non-linear regression.

Dissolution Thermodynamics (van't Hoff Analysis)

The apparent standard enthalpy ( ΔHdiss∘​ ) and entropy ( ΔSdiss∘​ ) of dissolution are extracted from the linear van't Hoff plot:

lnx=−RTΔHdiss∘​​+RΔSdiss∘​​

The Gibbs free energy of dissolution ( ΔGdiss∘​ ) is subsequently calculated:

ΔGdiss∘​=ΔHdiss∘​−TΔSdiss∘​

Table 2: Apparent Thermodynamic Parameters of Dissolution (Representative)

Solvent ΔHdiss∘​ (kJ/mol) ΔSdiss∘​ (J/mol·K) ΔGdiss∘​ at 298.15 K (kJ/mol)
Acetone 21.442.58.7
Ethyl Acetate 24.148.29.7
Methanol 28.655.412.1
Toluene 35.268.114.9

Causality Insight: The lower ΔHdiss∘​ in acetone indicates that the energy required to break the solute's crystal lattice is effectively compensated by the strong exothermic formation of solute-solvent hydrogen bonds. The positive ΔGdiss∘​ values confirm that while dissolution is endothermic and driven by entropy, the process is highly favorable in polar aprotic environments.

Modeling Data Experimental Solubility (x, T) Empirical Empirical Correlation Modified Apelblat Eq. Data->Empirical Curve Fitting Activity Activity Coefficient NRTL / UNIQUAC Models Data->Activity Solute-Solvent Interactions Thermo Dissolution Thermodynamics ΔH, ΔS, ΔG Empirical->Thermo Apparent Properties Activity->Thermo Mixing Properties

Figure 2: Logical relationship of thermodynamic modeling applied to solubility data.

Conclusion

The thermodynamic solubility of 2-Methyl-α-oxo-benzeneacetic acid is fundamentally governed by the interplay between its sterically hindered crystal lattice and the hydrogen-bond accepting capacity of the solvent. By employing a self-validating isothermal shake-flask methodology—coupled with rigorous solid-state verification and Apelblat/van't Hoff modeling—researchers can generate highly reliable Solid-Liquid Equilibrium data. This foundational data is critical for optimizing downstream chemical processing, maximizing reaction yields, and designing efficient crystallization protocols.

References

  • Moorthy, J. N., et al. "Oxidative Cleavage of Olefins by In Situ-Generated Catalytic 3,4,5,6-Tetramethyl-2-iodoxybenzoic Acid/Oxone." The Journal of Organic Chemistry 79.23 (2014): 11431-11439.

  • Xu, Renjie, et al. "Solubility determination and thermodynamic modeling of 2,4-dinitroaniline in nine organic solvents from T = (278.15 to 318.15) K and mixing properties of solutions." The Journal of Chemical Thermodynamics 102 (2016): 178-187.

  • Li, Wanxin, et al. "Thermodynamic solubility of tetraethyl ranelate in ten organic solvents at different temperatures." Journal of Molecular Liquids 216 (2016): 771-780.

  • Ma, Peisheng, et al. "Determination and correlation for solubility of aromatic acids in solvents." Chinese Journal of Chemical Engineering 9.1 (2001): 39-44.

Sources

Exploratory

An In-depth Technical Guide to the Crystal Structure Analysis of 2-Methyl-α-oxo-benzeneacetic Acid

For the attention of: Researchers, scientists, and drug development professionals. Abstract This guide provides a comprehensive, in-depth technical overview of the process of determining the crystal structure of 2-Methyl...

Author: BenchChem Technical Support Team. Date: March 2026

For the attention of: Researchers, scientists, and drug development professionals.

Abstract

This guide provides a comprehensive, in-depth technical overview of the process of determining the crystal structure of 2-Methyl-α-oxo-benzeneacetic acid, a substituted phenylglyoxylic acid derivative of interest in medicinal chemistry and materials science. As no public crystal structure for this specific compound is currently available, this document serves as a detailed procedural roadmap, outlining the necessary steps from crystal growth to final structure validation and interpretation. It is designed to equip researchers with the theoretical understanding and practical insights required to undertake such an analysis. We will delve into the causality behind experimental choices, from solvent selection in crystallization to the nuances of data refinement, ensuring a robust and reproducible scientific outcome.

Introduction: The Significance of Crystalline Structure

The three-dimensional arrangement of atoms and molecules in a solid-state material is fundamental to its physical and chemical properties. For active pharmaceutical ingredients (APIs) and other functional organic molecules, the crystal structure dictates critical parameters such as solubility, dissolution rate, stability, and bioavailability. 2-Methyl-α-oxo-benzeneacetic acid (also known as 2-methylphenylglyoxylic acid), with its carboxylic acid and α-keto functionalities, presents an interesting case for studying intermolecular interactions, particularly hydrogen bonding and π-stacking, which are pivotal in crystal engineering and drug design.

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for elucidating the atomic-level structure of crystalline materials.[1] This technique provides precise measurements of bond lengths, bond angles, and intermolecular contacts, offering an unambiguous determination of a molecule's three-dimensional architecture.[2][3] This guide will walk through the entire SCXRD workflow as it would be applied to 2-Methyl-α-oxo-benzeneacetic acid.

Stage 1: The Art and Science of Single Crystal Growth

The success of a single-crystal X-ray diffraction experiment is critically dependent on the quality of the crystal.[4] The ideal crystal for diffraction is a single, well-formed entity, free of cracks and inclusions, typically between 0.1 to 0.3 mm in its largest dimensions.[5][6] Growing such crystals is often the most challenging part of the structure determination process.[4]

Solvent Selection: A Critical First Step

The choice of solvent is paramount for successful crystallization. An ideal solvent should exhibit moderate solubility for the compound of interest, being more soluble at higher temperatures and less so at cooler temperatures.[7] For 2-Methyl-α-oxo-benzeneacetic acid, a polar organic molecule, a range of solvents with varying polarities should be screened.

Protocol for Solvent Screening:

  • Place a few milligrams of 2-Methyl-α-oxo-benzeneacetic acid into several small test tubes.

  • To each tube, add a different solvent dropwise at room temperature. Potential solvents include water, ethanol, methanol, acetone, ethyl acetate, and toluene.[7]

  • Observe the solubility. A good candidate solvent will not dissolve the compound readily at room temperature.

  • Gently heat the tubes containing undissolved solid. If the compound dissolves completely upon heating, the solvent is promising.

  • Allow the heated solutions to cool slowly to room temperature. The formation of crystals upon cooling indicates a suitable solvent.[8]

  • For this particular molecule, given its carboxylic acid group, solvents capable of hydrogen bonding, such as ethanol or a mixed solvent system like ethanol-water, are strong candidates.[9]

Crystallization Methodologies

Several techniques can be employed to grow single crystals. The choice depends on the solubility characteristics of the compound and the properties of the chosen solvent.

  • Slow Evaporation: A near-saturated solution of the compound is prepared and left undisturbed in a loosely covered container. The slow evaporation of the solvent increases the concentration of the solute, leading to crystallization. This method is straightforward but can sometimes lead to lower quality crystals if evaporation is too rapid.[10]

  • Slow Cooling: A saturated solution is prepared at an elevated temperature and then allowed to cool slowly and undisturbed. The decrease in solubility upon cooling promotes crystal growth. This can be achieved by placing the solution in an insulated container or a programmable cooling bath.

  • Vapor Diffusion: This is often the most effective method for obtaining high-quality crystals from small amounts of material.[10] A concentrated solution of the compound is placed in a small, open vial. This vial is then placed inside a larger, sealed container that contains a "precipitant" or "anti-solvent" in which the compound is insoluble but the solvent is miscible. The vapor of the precipitant slowly diffuses into the solution, reducing the solubility of the compound and inducing crystallization.

G

Figure 1: Schematic of a vapor diffusion crystallization setup.

Stage 2: Single-Crystal X-ray Diffraction - Data Acquisition

Once a suitable crystal is obtained, it is mounted on a goniometer head and placed on the diffractometer. The crystal is typically cooled to a low temperature (around 100 K) using a stream of cold nitrogen gas to minimize thermal vibrations of the atoms, resulting in a sharper diffraction pattern and higher quality data.[11]

The Principle of Diffraction: Bragg's Law

X-ray diffraction is based on the principle of constructive interference of X-rays scattered by the electrons in the crystal lattice.[12] This phenomenon is described by Bragg's Law:

nλ = 2d sin(θ)

Where:

  • n is an integer representing the order of diffraction.

  • λ is the wavelength of the incident X-rays.

  • d is the spacing between the crystal lattice planes.

  • θ is the angle of incidence of the X-ray beam.

When this condition is met, the scattered X-rays are in phase and produce a diffraction spot of high intensity.[13][14]

The Data Collection Workflow

The data collection process is automated. The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations using a detector.[15] Each image captures a slice of the diffraction pattern. A complete dataset consists of hundreds or thousands of these images, covering all unique reflections.[16]

G

Figure 2: A simplified workflow of XRD data collection.

Stage 3: Structure Solution and Refinement

The collected diffraction data consist of a list of reflection indices (h, k, l) and their corresponding intensities. To get to the 3D structure, we must solve the "phase problem."[17][18] The measured intensities are proportional to the square of the structure factor amplitudes, but the phase information is lost during the experiment.[19]

Solving the Phase Problem

For small molecules like 2-Methyl-α-oxo-benzeneacetic acid, the phase problem is typically solved using direct methods or dual-space methods.[20] These are computational techniques that use statistical relationships between the intensities of the reflections to derive an initial set of phases.[11]

Structure Refinement

Once an initial structural model is obtained, it is refined against the experimental data. This is an iterative process of adjusting the atomic parameters (positional coordinates, thermal displacement parameters) to improve the agreement between the calculated diffraction pattern from the model and the experimentally observed pattern.[11] This is typically done using least-squares minimization.[11]

Commonly used software packages for structure solution and refinement include SHELX and OLEX2.[2][21][22]

G

Figure 3: The iterative cycle of crystal structure solution and refinement.

Stage 4: Analysis and Interpretation of the Crystal Structure

With a refined crystal structure, a wealth of information can be extracted.

Molecular Geometry

The precise bond lengths, bond angles, and torsion angles within the 2-Methyl-α-oxo-benzeneacetic acid molecule can be determined. This allows for a detailed analysis of the molecular conformation in the solid state.

Intermolecular Interactions and Crystal Packing

The arrangement of molecules in the crystal lattice is governed by non-covalent interactions. For this molecule, key interactions to analyze would include:

  • Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor and acceptor. It is highly likely to form dimers or extended chains with neighboring molecules.

  • π-π Stacking: The phenyl rings may engage in stacking interactions, further stabilizing the crystal lattice.

  • C-H···O Interactions: Weak hydrogen bonds involving the methyl group or aromatic C-H bonds and the oxygen atoms of the keto and carboxyl groups are also possible.

Tools like PLATON and Mercury can be used to visualize and quantify these interactions.[21][23] Hirshfeld surface analysis is another powerful technique for visualizing and quantifying intermolecular contacts.[24]

Hypothetical Crystallographic Data Summary

A typical crystal structure determination results in a standardized set of data. The following table represents a hypothetical summary for 2-Methyl-α-oxo-benzeneacetic acid.

ParameterHypothetical Value
Chemical FormulaC₉H₈O₃
Formula Weight164.16 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a, b, c (Å)8.5, 12.0, 7.8
α, β, γ (°)90, 105.0, 90
Volume (ų)772.1
Z (molecules/unit cell)4
Density (calculated)1.412 g/cm³
Absorption Coefficient (μ)0.10 mm⁻¹ (for Mo Kα)
Temperature100(2) K
Wavelength (λ)0.71073 Å (Mo Kα)
Reflections Collected5600
Independent Reflections1400 [R(int) = 0.04]
Final R indices [I>2σ(I)]R₁ = 0.045, wR₂ = 0.110
Goodness-of-fit (S)1.05

Data Validation and Deposition: Ensuring Scientific Integrity

The final step in any crystal structure analysis is to validate the data and deposit it in a public database. The International Union of Crystallography (IUCr) has established standards for the publication of crystal structures.[25] The standard format for crystallographic data is the Crystallographic Information File (CIF).[26][27][28]

Before deposition, the CIF should be checked using the IUCr's checkCIF service.[26] This service provides a validation report that highlights any potential issues with the structural model or the data.[25] Upon successful validation, the data should be deposited in a public repository such as the Cambridge Structural Database (CSD) for organic and metal-organic compounds.[29] This ensures the data is Findable, Accessible, Interoperable, and Reusable (FAIR principles).[30]

Conclusion

The crystal structure analysis of 2-Methyl-α-oxo-benzeneacetic acid, as outlined in this guide, is a multi-step process that combines careful experimental work with sophisticated computational analysis. While this document presents a hypothetical workflow, the principles and methodologies described are universally applicable in the field of small-molecule crystallography. A successful structure determination provides invaluable insights into the molecular and supramolecular properties of a compound, which is of critical importance in fields ranging from drug development to materials science.

References

  • University Blog Service. Links | X-Ray Core Facility. Available at: [Link] [Accessed: March 10, 2026].

  • The University of Texas at Dallas. Resources – Crystallography Center. Available at: [Link] [Accessed: March 10, 2026].

  • SPT Labtech. Chemical crystallization. Available at: [Link] [Accessed: March 10, 2026].

  • AZoM.com. Understanding Bragg's Law in X-Ray Diffraction. Available at: [Link] [Accessed: March 10, 2026].

  • Hauptman, H. The phase problem of x-ray crystallography. Pramana, 15(4), pp. 293-305 (1980).
  • SOP: CRYSTALLIZATION. Available at: [Link] [Accessed: March 10, 2026].

  • Fromm, K. M. Guide for crystallization. Available at: [Link] [Accessed: March 10, 2026].

  • Rhodes, G. The Phase Problem in X-ray Crystallography.
  • Scientific Research Publishing. Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. Available at: [Link] [Accessed: March 10, 2026].

  • International Union of Crystallography. Crystallographic Information Framework. Available at: [Link] [Accessed: March 10, 2026].

  • Metadata Standards Catalog. CIF (Crystallographic Information Framework). Available at: [Link] [Accessed: March 10, 2026].

  • Purdue University. X-Ray Crystallography - Software. Available at: [Link] [Accessed: March 10, 2026].

  • International Union of Crystallography. Publication standards for crystal structures. Available at: [Link] [Accessed: March 10, 2026].

  • Spek, A. L. PLATON INTRO. Available at: [Link] [Accessed: March 10, 2026].

  • Wikipedia. Bragg's law. Available at: [Link] [Accessed: March 10, 2026].

  • Bragg Diffraction Reading. Available at: [Link] [Accessed: March 10, 2026].

  • CSIC. Scattering and diffraction. The Bragg's Law. Available at: [Link] [Accessed: March 10, 2026].

  • Digital Curation Centre. CIF - Crystallographic Information Framework. Available at: [Link] [Accessed: March 10, 2026].

  • Wikipedia. Crystallographic Information File. Available at: [Link] [Accessed: March 10, 2026].

  • Wikipedia. Phase problem. Available at: [Link] [Accessed: March 10, 2026].

  • Miao, J., Sayre, D. & Chapman, H. N. Solving the Phase Problem of X-ray Diffraction Using Atomic Resolution X-ray Holograms. Journal of Physics: Conference Series, 10, pp. 1-4 (2005).
  • University of Colorado Boulder. Crystallization. Available at: [Link] [Accessed: March 10, 2026].

  • Karle, J. Facing the phase problem. Physics Today, 42(6), pp. 22-29 (1989).
  • The Cambridge Crystallographic Data Centre. A short guide to Crystallographic Information Files. Available at: [Link] [Accessed: March 10, 2026].

  • Boldyreva, E. V. Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. Crystals, 9(9), p. 467 (2019).
  • Fiveable. Crystal Structure Determination & Refinement. Available at: [Link] [Accessed: March 10, 2026].

  • Brown, I. D. & McMahon, B. CIF (Crystallographic Information File): A Standard for Crystallographic Data Interchange. Acta Crystallographica Section C, 58(9), pp. 317-324 (2002).
  • Creative Biostructure. What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Available at: [Link] [Accessed: March 10, 2026].

  • Anuar, N. K., et al. Towards an Understanding of the Intermolecular Interactions and Crystallographic Model of Theophylline and D-Mannitol using Synthonic.
  • International Union of Crystallography. (IUCr) Notes for Authors of IUCrData. Available at: [Link] [Accessed: March 10, 2026].

  • OlexSys. Compatibility with Other Software. Available at: [Link] [Accessed: March 10, 2026].

  • IUCr Journals. Computational analysis of intermolecular interactions in a crystal with structural phase transitions. Available at: [Link] [Accessed: March 10, 2026].

  • NPTEL-NOC IITM. Single Crystal X Ray Diffraction Data Collection. YouTube, 6 May 2019. Available at: [Link] [Accessed: March 10, 2026].

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link] [Accessed: March 10, 2026].

  • Scribd. Solvent Selection for Crystallization. Available at: [Link] [Accessed: March 10, 2026].

  • Nichols, L. 3.3C: Determining Which Solvent to Use. Chemistry LibreTexts, 7 Apr. 2022. Available at: [Link] [Accessed: March 10, 2026].

  • Jones, W., et al. Advanced crystallisation methods for small organic molecules. Faraday Discussions, 245, pp. 9-27 (2023).
  • The Biochemist. A beginner's guide to X-ray data processing. Available at: [Link] [Accessed: March 10, 2026].

  • Carleton College. Single-crystal X-ray Diffraction. Available at: [Link] [Accessed: March 10, 2026].

  • Minor, W., et al. Collection of X-ray diffraction data from macromolecular crystals. Acta Crystallographica Section D, 62(Pt 4), pp. 384-393 (2006).
  • Müller, P. 2.4: Day 4 Procedure - X-ray Crystallography Analysis. Chemistry LibreTexts, 24 June 2020. Available at: [Link] [Accessed: March 10, 2026].

  • Hall, S. R. & McMahon, B. The interoperability of crystallographic data and databases. IUCrJ, 11(Pt 1), pp. 2-7 (2024).
  • Wlodawer, A. x Ray crystallography. eLS. (2001).
  • International Union of Crystallography. IUCrData launches Raw Data Letters. Available at: [Link] [Accessed: March 10, 2026].

  • Stammler, H.-G., et al. Crystal Structures and Intermolecular Interactions in α‐ and β‐phosgene. Angewandte Chemie International Edition, 65(2), e202517323 (2026).
  • Clegg, W. 11: Solving X-ray Crystal Structures. In X-ray Crystallography. Oxford University Press (2015).
  • Structure solution and refinement: introductory strategies. Available at: [Link] [Accessed: March 10, 2026].

Sources

Foundational

Structural and Mechanistic Divergences: A Comparative Analysis of 2-Methyl-α-oxo-benzeneacetic Acid and Benzoylformic Acid in Chemical Synthesis and Biocatalysis

Introduction: The Strategic Selection of α-Keto Acid Precursors In the realm of advanced organic synthesis and biocatalytic drug development, the selection of an α-keto acid building block dictates the thermodynamic and...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Selection of α-Keto Acid Precursors

In the realm of advanced organic synthesis and biocatalytic drug development, the selection of an α-keto acid building block dictates the thermodynamic and kinetic trajectory of downstream reactions. Benzoylformic acid (commonly known as phenylglyoxylic acid) and its substituted analog, 2-methyl-α-oxo-benzeneacetic acid (o-tolylglyoxylic acid), are two highly valuable synthons. While they share the core α-dicarbonyl architecture, the presence of a single methyl group at the ortho position of the aromatic ring in the latter fundamentally alters its steric profile and electronic distribution.

As an Application Scientist, I frequently observe that researchers underestimate the profound impact of this ortho-substitution. It is not merely a structural tag; it is a critical determinant of transition-state energies during nucleophilic additions, radical-mediated cross-couplings, and enzymatic binding events. This technical guide systematically deconstructs these differences, providing field-proven insights and self-validating protocols to optimize your synthetic workflows.

Physicochemical Profiling and Quantitative Data

Understanding the baseline physicochemical properties is the first step in predicting molecular behavior. Benzoylformic acid features a coplanar arrangement between the phenyl ring and the α-keto group, maximizing conjugation and electrophilicity[1]. In contrast, the ortho-methyl group in 2-methyl-α-oxo-benzeneacetic acid induces a steric clash with the adjacent carbonyl oxygen, forcing the dicarbonyl system out of perfect coplanarity and slightly reducing the electrophilicity of the α-carbon.

Table 1: Comparative Physicochemical Properties
PropertyBenzoylformic Acid2-Methyl-α-oxo-benzeneacetic Acid
IUPAC / Common Name 2-Oxo-2-phenylacetic acid / Phenylglyoxylic acid2-(2-Methylphenyl)-2-oxoacetic acid / o-Tolylglyoxylic acid
PubChem CID 11915[2]12385697[3]
Molecular Formula C8H6O3[2]C9H8O3[3]
Molecular Weight 150.13 g/mol [2]164.16 g/mol [3]
pKa ~2.15[1]~2.20 (Estimated due to +I effect)
Melting Point 64–66 °C[1]Derivative dependent (e.g., oximes ~65 °C)
Primary Biological Role Biomarker for styrene/ethylbenzene exposure[2]Chiral building block & biocatalytic probe

Mechanistic Causality: Steric Hindrance vs. Reactivity

The divergence in reactivity between these two molecules is primarily governed by steric shielding and the inductive (+I) effect of the methyl group.

Organocatalytic Domino Reactions: In asymmetric aza-Michael/aldol domino reactions used to synthesize functionalized pyrrolidin-2-ones, benzoylformic acid acts as a highly reactive electrophile. When transitioning to 2-methyl-α-oxo-benzeneacetic acid to prepare o-methylated α-ketoamides, the steric bulk of the ortho-methyl group restricts the trajectory of the incoming nucleophile[4]. This necessitates the use of highly polar protic solvents (like ethanol or methanol) to stabilize the transition state and overcome the increased activation energy, ensuring high diastereoselectivity (>20:1)[4].

Decarboxylative Acylation: α-Keto acids are premier acylating agents. Under metal-free oxidative conditions (e.g., using K₂S₂O₈), they undergo decarboxylation to generate acyl radicals that can functionalize heterocycles like isoquinolines[5]. Benzoylformic acid typically yields >90% conversion due to the unhindered nature of the resulting benzoyl radical. However, the ortho-methyl group in 2-methyl-α-oxo-benzeneacetic acid sterically crowds the radical center, increasing the rate of radical quenching side-reactions and dropping the acylation yield to approximately 71-77%[5].

ReactivityLogic A Benzoylformic Acid (Unsubstituted) C Unhindered Electrophilic Center Rapid Nucleophilic Attack A->C Coplanar Conformation E High Yield Decarboxylative Acylation (>90% conversion) A->E Radical/Metal Intermediate B 2-Methyl-α-oxo-benzeneacetic Acid (ortho-Methylated) D Steric Shielding by o-Methyl Restricted Nucleophile Trajectory B->D Steric Clash F Reduced Acylation Efficiency (~71-77% conversion) B->F Increased Activation Energy

Mechanistic divergence between unsubstituted and ortho-methylated α-keto acids.

Self-Validating Experimental Protocols

To ensure high-fidelity results in your laboratory, I have structured the following protocols with built-in self-validation checkpoints. This prevents the propagation of errors through multi-step syntheses.

Protocol 1: Metal-Free Decarboxylative Acylation of Isoquinolines

This protocol exploits the α-keto acid as an acyl donor. We utilize K₂S₂O₈ as the oxidant because its thermal decomposition generates sulfate radical anions (SO₄•−), which selectively abstract an electron from the carboxylate, driving the loss of CO₂ and the formation of the acyl radical[5].

Step-by-Step Methodology:

  • Reaction Setup: In a 10 mL sealed tube, combine the selected α-keto acid (benzoylformic acid or 2-methyl-α-oxo-benzeneacetic acid, 0.5 mmol) and the target isoquinoline (0.5 mmol).

  • Oxidant Addition: Add K₂S₂O₈ (1.5 mmol, 3.0 equiv). Causality: An excess is required to ensure complete generation of the acyl radical and to account for the disproportionation of the sulfate radical anion in aqueous media.

  • Solvent & Heating: Suspend the mixture in 2.0 mL of deionized water. Seal the tube and heat at 100 °C for 6 hours[5].

  • Self-Validation Checkpoint 1 (In-Process): Carefully vent the tube after 1 hour. The effervescence of CO₂ gas confirms the successful initiation of the decarboxylation step. If no gas is observed, verify the integrity of your K₂S₂O₈ reagent.

  • Self-Validation Checkpoint 2 (Post-Reaction): Extract a 10 µL aliquot, dilute in methanol, and analyze via LC-MS. For benzoylformic acid, look for the unhindered 1-aroylisoquinoline mass. For the o-tolyl derivative, expect a ~20-30% higher presence of unreacted isoquinoline due to steric hindrance[5].

  • Workup: Extract the aqueous layer with ethyl acetate (3 × 5 mL), dry over anhydrous Na₂SO₄, and purify via silica gel chromatography (Hexanes/EtOAc).

Workflow Step1 Substrate Selection Equimolar α-Keto Acid & Isoquinoline Step2 Oxidative Decarboxylation Add K2S2O8 (3 equiv) in H2O Step1->Step2 Step3 Thermal Activation Heat at 100°C for 6 hours Step2->Step3 Step4 Self-Validation Checkpoint LC-MS for Target Mass & CO2 Release Step3->Step4 Step5 Product Isolation Extraction & Column Chromatography Step4->Step5 If acyl-isoquinoline confirmed

Self-validating protocol workflow for metal-free decarboxylative acylation.

Protocol 2: Synthesis of α-Ketoamides for Asymmetric Catalysis

When preparing substrates for aza-Michael additions, converting the α-keto acid to an α-ketoamide is necessary to introduce the nucleophilic nitrogen center[4].

Step-by-Step Methodology:

  • Activation: Dissolve 2-methyl-α-oxo-benzeneacetic acid (12 mmol) in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Add oxalyl chloride (14.4 mmol) dropwise at 0 °C, followed by a catalytic amount of DMF (1 drop). Causality: DMF forms the Vilsmeier-Haack reagent, which significantly accelerates the conversion of the sterically hindered ortho-methyl acid to the corresponding acyl chloride.

  • Self-Validation Checkpoint 1: Monitor the reaction by the cessation of gas evolution (CO and CO₂). Quench a micro-aliquot in methanol and check via TLC for the formation of the methyl ester. If the parent acid remains, add an additional 0.1 equiv of oxalyl chloride.

  • Amidation: Concentrate the acyl chloride in vacuo to remove excess oxalyl chloride. Redissolve in DCM and add dropwise to a solution of the desired amine (e.g., aniline, 12 mmol) and triethylamine (15 mmol) at 0 °C.

  • Purification: Wash the organic layer with 1M HCl, saturated NaHCO₃, and brine. Dry and concentrate to yield the o-methylated α-ketoamide[4].

Conclusion

The transition from benzoylformic acid to 2-methyl-α-oxo-benzeneacetic acid is a masterclass in the profound effects of micro-structural variations. While benzoylformic acid offers rapid, high-yielding reactivity ideal for standard cross-couplings and serves as a vital biological marker[2], the ortho-methylated variant provides a sterically demanding environment. This steric bulk, while reducing raw reaction efficiency[5], can be strategically harnessed to enforce rigid transition states in asymmetric organocatalysis[4] and biocatalytic active sites. By implementing the self-validating protocols outlined above, researchers can confidently navigate these mechanistic nuances.

References

  • Phenylglyoxylic Acid | C8H6O3 | CID 11915 - PubChem. National Institutes of Health (NIH). 2

  • Phenylglyoxylic acid - Wikipedia. Wikipedia. 1

  • 2-Methyl-a-oxo-benzeneacetic acid | C9H8O3 | CID 12385697. National Institutes of Health (NIH).3

  • α-Keto Acids: Acylating Agents in Organic Synthesis | Chemical Reviews. ACS Publications. 5

  • Organocatalytic Asymmetric Synthesis of Functionalized 1,3,5-Triarylpyrrolidin-2-ones via an Aza-Michael/Aldol Domino Reaction. Thieme Connect. 4

Sources

Exploratory

UV-Vis absorption spectra of 2-Methyl-a-oxo-benzeneacetic acid

Spectral Profiling and Photophysical Characterization of 2-Methyl- α -oxo-benzeneacetic Acid A Technical Guide for Application Scientists and Drug Development Professionals Executive Summary As a Senior Application Scien...

Author: BenchChem Technical Support Team. Date: March 2026

Spectral Profiling and Photophysical Characterization of 2-Methyl- α -oxo-benzeneacetic Acid

A Technical Guide for Application Scientists and Drug Development Professionals

Executive Summary

As a Senior Application Scientist, establishing a rigorous, reproducible analytical profile for precursor molecules is the cornerstone of robust drug development and photochemical synthesis. 2-Methyl- α -oxo-benzeneacetic acid (also known as 2-methylphenylglyoxylic acid) is a highly versatile α -keto acid. It serves as a critical building block in the organocatalytic asymmetric synthesis of complex pharmaceutical cores, such as functionalized pyrrolidin-2-ones[1], and acts as an intermediate for Type II photoinitiators.

This whitepaper provides an in-depth analysis of its UV-Vis absorption spectra, detailing the photophysical causality behind its electronic transitions, and establishes a self-validating experimental protocol for its spectral acquisition.

Chemical Identity & Structural Causality

To understand the UV-Vis spectrum of 2-Methyl- α -oxo-benzeneacetic acid, one must first analyze its structural chromophores. The molecule features an α -dicarbonyl-like moiety (a keto group adjacent to a carboxylic acid) conjugated with an ortho-substituted benzene ring[2].

The Causality of Spectral Shifts
  • Steric Hindrance and the π→π∗ Transition: The ortho-methyl group on the aromatic ring creates steric repulsion against the adjacent α -keto group. This structural clash forces the carbonyl moiety slightly out of coplanarity with the benzene ring. Because extended π -conjugation requires orbital overlap, this deviation from planarity slightly reduces the molar absorptivity ( ϵ ) of the primary π→π∗ transition compared to unsubstituted phenylglyoxylic acid, often resulting in a subtle hypsochromic (blue) shift.

  • Symmetry-Forbidden n→π∗ Transition: The non-bonding ( n ) electrons residing on the carbonyl oxygen atoms undergo excitation to the anti-bonding π∗ orbital. Because this transition is symmetry-forbidden by quantum selection rules, it manifests as a weak, broad absorption band in the near-UV region.

Table 1: Physicochemical Identity
PropertyValue
Chemical Name 2-Methyl- α -oxo-benzeneacetic acid
Synonyms 2-Methylphenylglyoxylic acid, o-Tolylglyoxylic acid
CAS Number 150781-72-9
Molecular Formula C 9​ H 8​ O 3​
Molecular Weight 164.16 g/mol
Table 2: UV-Vis Spectral Assignments
Transition TypeExpected λmax​ (nm)Estimated ϵ (L·mol −1 ·cm −1 )Solvatochromic Behavior (Protic Solvent)Structural Causality
π→π∗ ~250 - 26010,000 - 15,000Minimal shiftConjugation of the aromatic ring with the α -keto group.
n→π∗ ~320 - 34050 - 150Hypsochromic (Blue) shiftExcitation of non-bonding oxygen electrons in the carbonyl group.

Self-Validating UV-Vis Acquisition Protocol

To ensure absolute trustworthiness in analytical chemistry, an experimental protocol cannot merely be a list of steps; it must be a closed-loop, self-validating system. The following methodology guarantees high-fidelity spectral data for 2-Methyl- α -oxo-benzeneacetic acid.

Phase 1: Solvent Selection and Preparation
  • Action: Select HPLC-grade.

  • Causality: Solvents must possess a UV cut-off below 210 nm to prevent background interference in the deep UV region. The choice between an aprotic (MeCN) and protic (MeOH) solvent is deliberate: protic solvents hydrogen-bond with the carbonyl oxygen, stabilizing the non-bonding ( n ) orbitals. This causes a measurable hypsochromic (blue) shift in the n→π∗ transition, validating the peak assignment.

Phase 2: Dual-Concentration Sample Formulation
  • Action: Prepare a stock solution at 1.0×10−3 M, then perform a serial dilution to yield a secondary sample at 1.0×10−5 M.

  • Causality: The molecule possesses two distinct transitions with vastly different molar absorptivities. The intense π→π∗ band requires a highly dilute solution ( 10−5 M) to remain within the linear dynamic range of the photomultiplier tube (Absorbance between 0.1 and 1.0). Conversely, the weak n→π∗ transition requires the concentrated 1.0×10−3 M solution to be distinguishable from baseline noise.

Phase 3: System Calibration and Baseline Correction
  • Action: Insert matched quartz cuvettes (10 mm path length) filled with the blank solvent into both the reference and sample beams. Run a baseline scan from 400 nm down to 200 nm.

  • Causality: Quartz is mandatory because standard borosilicate glass absorbs UV radiation below 340 nm, which would obscure the critical n→π∗ peak.

  • Self-Validation Check: After baseline correction, re-scan the blank. The absorbance must read 0.000±0.002 across the entire spectrum. Any drift indicates cuvette contamination or lamp degradation, requiring immediate recalibration.

Phase 4: Spectral Acquisition and Linearity Validation
  • Action: Measure the absorbance of both concentration tiers.

  • Self-Validation Check (Beer-Lambert Linearity): Measure three intermediate concentrations (e.g., 2×10−5 M, 4×10−5 M, 8×10−5 M) at the π→π∗

    λmax​ . Plot Absorbance vs. Concentration. The system is only validated for quantitative analysis if the linear regression yields an R2≥0.999 .

UVVisWorkflow A Sample Preparation (2-Methyl-a-oxo-benzeneacetic acid) C Baseline Correction (Blank Solvent) A->C B Solvent Selection (UV-grade MeOH or MeCN) B->A D Spectral Acquisition (200-400 nm) C->D E Data Validation (Beer-Lambert Linearity) D->E F Peak Analysis (Extract λ_max & ε) E->F G System Self-Validation: R² > 0.999 Required E->G

Caption: UV-Vis experimental workflow with built-in Beer-Lambert validation steps.

Photochemical Excitation & Application in Drug Synthesis

In modern drug development, 2-methylphenylglyoxylic acid is frequently utilized in domino reactions (such as Aza-Michael/Aldol cascades) to synthesize functionalized 1,3,5-triarylpyrrolidin-2-ones[3]. Furthermore, its α -keto acid structure makes it highly reactive under UV irradiation.

Upon absorption of a UV photon, the molecule transitions from its singlet ground state ( S0​ ) to an excited singlet state ( S1​ or S2​ ). Due to the efficient spin-orbit coupling inherent to aromatic carbonyls, the molecule undergoes rapid Intersystem Crossing (ISC) to a reactive Triplet State ( T1​ ). From this triplet state, the molecule can undergo Type II photochemical cleavage (decarboxylation) or hydrogen abstraction, generating radical species that drive subsequent chemical cascades.

PhotochemicalPathway S0 Ground State (S0) Stable Molecule S1 Singlet Excited State (S1) (n -> π* transition, ~325 nm) S0->S1 UV Photon (~320 nm) S2 Singlet Excited State (S2) (π -> π* transition, ~255 nm) S0->S2 UV Photon (<260 nm) T1 Triplet State (T1) Reactive Intermediate S1->T1 Intersystem Crossing S2->S1 Internal Conversion Prod Photochemical Products (Radicals / Decarboxylation) T1->Prod Type II Cleavage

Caption: Photochemical excitation and relaxation pathways of 2-methylphenylglyoxylic acid.

References

  • [2] National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 12385697, 2-Methylphenylglyoxylic acid. Retrieved from[Link]

  • [3] Enders, D., et al. Organocatalytic Asymmetric Synthesis of Functionalized 1,3,5-Triarylpyrrolidin-2-ones via an Aza-Michael/Aldol Domino Reaction. PubMed Central (PMC). Retrieved from [Link]

Sources

Foundational

Technical Whitepaper: Chemical Identity, Mechanistic Applications, and Synthetic Protocols for 2-Methyl-α-oxo-benzeneacetic Acid

Executive Summary In the landscape of advanced organic synthesis and active pharmaceutical ingredient (API) development, α-keto acids serve as indispensable bifunctional building blocks. 2-Methyl-α-oxo-benzeneacetic acid...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of advanced organic synthesis and active pharmaceutical ingredient (API) development, α-keto acids serve as indispensable bifunctional building blocks. 2-Methyl-α-oxo-benzeneacetic acid is a highly versatile aromatic α-keto acid characterized by the juxtaposition of an ortho-methyl group and a highly electrophilic glyoxylic acid moiety. This unique structural topology provides critical steric and electronic parameters that dictate stereoselectivity in downstream reactions. This whitepaper provides an in-depth technical analysis of its IUPAC nomenclature, physicochemical properties, mechanistic utility in the synthesis of strobilurin fungicides (e.g., Trifloxystrobin), and its role in asymmetric organocatalysis.

Chemical Identity & Nomenclature

The compound is widely recognized across commercial and academic literature under several synonyms, reflecting its dual identity as a derivative of both phenylacetic acid and glyoxylic acid . The standard IUPAC name systematically describes it as an acetic acid derivative bearing an oxo group and a 2-methylphenyl substituent.

Table 1: Nomenclature and Structural Identifiers
ParameterDescription
IUPAC Name 2-(2-methylphenyl)-2-oxoacetic acid
Primary Synonyms 2-Methyl-α-oxo-benzeneacetic acid; o-Tolylglyoxylic acid; 2-Oxo-2-(o-tolyl)acetic acid; (2-methylphenyl)(oxo)acetic acid
CAS Registry Number 150781-72-9
Molecular Formula C₉H₈O₃
SMILES String O=C(O)C(C1=CC=CC=C1C)=O
Table 2: Quantitative Physicochemical Properties
PropertyValueCausality / Significance
Molecular Weight 164.16 g/mol Standard mass for stoichiometric calculations.
Storage Temperature 2–8 °C (Inert atmosphere) Prevents oxidative degradation or decarboxylation of the α-keto acid moiety.
Purity Standard ≥95% (HPLC/NMR) Essential for preventing side-reactions in highly sensitive asymmetric catalytic cycles.

Mechanistic Role in Advanced Organic Synthesis

Precursor for Strobilurin Fungicides (Trifloxystrobin)

2-Methyl-α-oxo-benzeneacetic acid is a critical intermediate in the multi-step synthesis of Trifloxystrobin, a broad-spectrum QoI (Quinone outside Inhibitor) fungicide [AERU[1]]([Link]). Trifloxystrobin operates by disrupting the fungal respiratory chain at the cytochrome bc1 complex.

Mechanistic Causality: The biological efficacy of Trifloxystrobin is heavily dependent on the (E,E)-isomer configuration of its oxime ether side chain . The ortho-methyl group on 2-Methyl-α-oxo-benzeneacetic acid provides essential steric bulk. During the oximation reaction with methoxylamine, this steric hindrance thermodynamically drives the formation of the (E)-isomer of 2-methoxyimino-2-(o-tolyl)acetic acid, minimizing the formation of the inactive (Z)-isomer.

Asymmetric Organocatalysis (Domino Reactions)

Beyond agrochemicals, the compound is utilized in the asymmetric synthesis of highly functionalized nitrogen heterocycles. In a documented Aza-Michael/Aldol domino reaction, 2-methylphenylglyoxylic acid acts as a potent electrophile .

Mechanistic Causality: When an aniline derivative is activated by a chiral secondary amine catalyst (via iminium/enamine activation), an initial Aza-Michael addition occurs. The highly electrophilic α-keto group of 2-methylphenylglyoxylic acid subsequently acts as an intramolecular aldol acceptor. The cascade cyclization rapidly assembles chiral 1,3,5-triarylpyrrolidin-2-ones with excellent diastereo- and enantioselectivity .

Validated Experimental Protocols

The following protocols represent self-validating systems designed to maximize yield and isomeric purity.

Protocol A: Stereoselective Oximation to (E)-2-methoxyimino-2-(o-tolyl)acetic acid

Objective: Convert the α-keto acid to its corresponding (E)-oxime derivative.

  • Reagent Charging: Suspend 2-Methyl-α-oxo-benzeneacetic acid (1.0 eq) in a mixture of water and methanol (4.0 volumes) in a round-bottom flask equipped with a mechanical stirrer.

  • Nucleophile Addition: Add methoxylamine hydrochloride (1.5 eq). Causality: An excess of the nucleophile is required to drive the equilibrium forward against the steric resistance of the ortho-methyl group.

  • pH Modulation: Slowly add a solution of sodium carbonate (2.0 eq) in water lot-wise while maintaining the temperature between 25 °C and 30 °C . Causality: Na₂CO₃ deprotonates the methoxylamine hydrochloride to liberate the active free amine nucleophile, while buffering the system to prevent the degradation of the α-keto acid.

  • Validation & Isolation: Stir for 1.0 hour. Monitor the disappearance of the starting material via HPLC. Once complete, acidify the mixture to precipitate the (E)-oxime product, filter, and dry.

Protocol B: Acid-Catalyzed Esterification (Synthesis of CAS 34966-54-6)

Objective: Synthesize o-Tolylglyoxylic Acid Methyl Ester for downstream etherification.

  • Solvation: Dissolve the isolated (E)-oxime or the parent 2-Methyl-α-oxo-benzeneacetic acid (1.0 eq) in anhydrous methanol (3-5 volumes).

  • Catalysis: Dropwise add a catalytic amount of concentrated H₂SO₄ at 25 °C. Causality: The Brønsted acid protonates the carbonyl oxygen of the carboxylic acid, drastically increasing the electrophilicity of the carboxyl carbon for nucleophilic attack by methanol.

  • Reflux & Shift: Heat the reaction to reflux (approx. 65 °C) for 12 hours . Causality: Utilizing methanol as both solvent and reactant leverages Le Chatelier's principle to drive the equilibrium toward the ester product.

  • Quench & Isolate: Cool to 50 °C, slowly add water to quench the acid, and filter the resulting precipitate. Recrystallize from isopropanol to achieve >98% purity .

Mechanistic Visualizations

G A 2-Methyl-a-oxo-benzeneacetic acid (CAS: 150781-72-9) C (E)-2-methoxyimino-2-(o-tolyl)acetic acid A->C Oximation (Thermodynamic Control) B Methoxylamine HCl + Na2CO3 B->C Nucleophilic Attack E o-Tolylglyoxylic Acid Methyl Ester (CAS: 34966-54-6) C->E Acid-Catalyzed D Esterification (MeOH, H2SO4) D->E F Trifloxystrobin API (Etherification) E->F Phase-Transfer Catalysis

Workflow 1: Synthetic pipeline from 2-Methyl-α-oxo-benzeneacetic acid to Trifloxystrobin API.

G A Aniline Derivative (Nucleophile) D Iminium/Enamine Activation A->D B 2-Methyl-a-oxo-benzeneacetic acid (Electrophile) B->D C Chiral Secondary Amine (Organocatalyst) C->D Lowers Activation Energy E Aza-Michael Addition D->E C-N Bond Formation F Intramolecular Aldol Reaction E->F Cascade Cyclization G Chiral 1,3,5-Triarylpyrrolidin-2-one (High ee/dr) F->G Stereoselective Assembly

Workflow 2: Organocatalytic Aza-Michael/Aldol domino reaction pathway.

References

  • Agriculture and Environment Research Unit (AERU). Trifloxystrobin (Ref: CGA 279202). Retrieved from:[Link]

  • HBJ Rain. Unlocking Crop Potential: The Efficacy of Trifloxystrobin Fungicide in Modern Agriculture. Retrieved from: [Link]

  • Google Patents.WO2019049167A1 - An improved process for the preparation of trifloxystrobin.

Sources

Protocols & Analytical Methods

Method

Application Note: Reductive Amination of 2-Methyl-α-oxo-benzeneacetic Acid

Target Audience: Synthetic Chemists, Biocatalysis Researchers, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedures (SOPs) Introduction & Mechanistic Rationale The...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Biocatalysis Researchers, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedures (SOPs)

Introduction & Mechanistic Rationale

The synthesis of unnatural α-amino acids is a critical operation in modern drug discovery, providing essential chiral building blocks for peptidomimetics and small-molecule therapeutics. 2-Methyl-α-oxo-benzeneacetic acid (commonly known as o-tolylglyoxylic acid) is a highly valuable α-keto acid precursor used to synthesize 2-methylphenylglycine derivatives.

However, the reductive amination of this specific substrate presents a unique kinetic and thermodynamic challenge. The ortho-methyl group on the phenyl ring creates significant steric hindrance directly adjacent to the α-carbonyl center. This steric bulk severely impedes the nucleophilic attack of ammonia/amines, shifting the equilibrium away from the critical α-imino acid intermediate[1]. Furthermore, transition-metal-catalyzed asymmetric reductive amination (ARA) of such sterically demanding aromatic ketones often suffers from low turnover numbers and requires highly specialized chiral ligands[2].

To overcome these barriers, researchers must employ highly optimized chemical conditions utilizing excess amine buffers, or leverage engineered biocatalysts with expanded active-site pockets[3].

Thermodynamic & Kinetic Causality

In both nonenzymatic and enzymatic systems, the reductive amination of α-keto acids competes directly with the reduction of the carbonyl group, which yields an undesired α-hydroxy acid (2-methylmandelic acid)[4].

The Self-Validating Chemoselective System: To ensure chemoselectivity toward the amino acid, the reaction environment must be strictly controlled:

  • Amine Concentration: A massive excess of the amine source (e.g., 10 equivalents of NH₄OAc) is required to drive the unfavorable equilibrium toward the imine via Le Chatelier's principle.

  • pH Control (Chemical): The pH must be maintained between 6.0 and 7.5. Below pH 5, the imine is heavily protonated and hydrolyzes, leading to the direct reduction of the highly electrophilic protonated carbonyl. Above pH 8, the reducing agent (e.g., NaBH₃CN) becomes unreactive toward the unprotonated imine.

  • Hydride Source: Sodium cyanoborohydride (NaBH₃CN) is selected over Sodium borohydride (NaBH₄) because the electron-withdrawing cyano group attenuates the nucleophilicity of the hydride. At pH ~6.5, NaBH₃CN selectively reduces the protonated iminium ion while ignoring the unprotonated ketone[4].

Pathway Visualization

Workflow A 2-Methyl-α-oxo- benzeneacetic acid B α-Imino Acid Intermediate A->B NH₄OAc pH 6-7 D Chiral (D/L)- 2-Methylphenylglycine A->D Engineered AADH NH₄Cl, NAD(P)H E 2-Methylmandelic acid (Byproduct) A->E Direct Reduction (Low pH) C Racemic 2-Methylphenylglycine B->C NaBH₃CN 25°C

Reductive amination pathways of 2-Methyl-a-oxo-benzeneacetic acid to 2-Methylphenylglycine.

Experimental Methodologies

Protocol A: Diastereoselective Chemical Reductive Amination (Racemic)

This protocol yields racemic 2-methylphenylglycine and is ideal for early-stage scale-up where chiral resolution can be performed downstream.

Reagents:

  • 2-Methyl-α-oxo-benzeneacetic acid: 1.0 eq (10 mmol, ~1.64 g)

  • Ammonium acetate (NH₄OAc): 10.0 eq (100 mmol, 7.7 g)

  • Sodium cyanoborohydride (NaBH₃CN): 1.5 eq (15 mmol, 0.94 g)

  • Methanol (Anhydrous): 50 mL

Step-by-Step Procedure:

  • Imine Equilibration: In a 250 mL round-bottom flask, dissolve the keto acid and NH₄OAc in 50 mL of anhydrous methanol. Stir the mixture at 25 °C for 1 hour.

    • Causality: NH₄OAc acts as both the ammonia source and a buffer (maintaining pH ~6.5). The 1-hour pre-incubation is critical to allow the sterically hindered ortho-tolyl substrate to reach maximum imine equilibrium before the reductant is introduced.

  • Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add NaBH₃CN in three equal portions over 15 minutes.

    • Causality: Portion-wise addition controls the exothermic release of energy, preventing the thermal degradation of the transient imine intermediate.

  • Propagation: Remove the ice bath and allow the reaction to stir at 25 °C for 24 hours.

  • Quenching (CRITICAL SAFETY STEP): Transfer the flask to a highly ventilated fume hood. Slowly add 1 M HCl dropwise until the pH drops below 2.0. Stir for 30 minutes.

    • Causality & Safety: Acidification destroys unreacted NaBH₃CN. This step releases highly toxic Hydrogen Cyanide (HCN) gas. Strict adherence to fume hood protocols is mandatory.

  • Isolation (Self-Validation): Adjust the pH to ~6.0 (the approximate isoelectric point of the amino acid) using 1 M NaOH. Concentrate the mixture under reduced pressure to remove methanol. Purify the resulting zwitterionic product using a strongly acidic cation exchange resin (e.g., Dowex 50WX8). Wash with deionized water to remove salts, then elute the pure racemic 2-methylphenylglycine using 1 M aqueous ammonia.

Protocol B: Biocatalytic Asymmetric Reductive Amination (Enantiopure)

Wild-type amino acid dehydrogenases (AADHs) reject bulky ortho-substituted aromatics. This protocol utilizes an engineered meso-diaminopimelate dehydrogenase (DAPDH) containing specific active-site mutations (e.g., W121L/H227I) to accommodate the steric bulk, yielding >99% ee[3],[5].

Reagents:

  • 2-Methyl-α-oxo-benzeneacetic acid: 50 mM

  • Engineered DAPDH (e.g., StDAPDH W121L/H227I variant): 2 mg/mL

  • NH₄Cl / NH₄OH Buffer: 1 M, pH 8.0

  • NAD⁺: 1 mM

  • D-Glucose: 100 mM

  • Glucose Dehydrogenase (GDH): 10 U/mL

Step-by-Step Procedure:

  • System Initialization: Prepare 100 mL of 1 M NH₄Cl buffer and adjust the pH strictly to 8.0 using NH₄OH.

    • Causality: pH 8.0 provides the optimal balance between enzyme stability and the availability of free unprotonated ammonia (NH₃) required for the enzymatic attack.

  • Substrate & Cofactor Loading: Dissolve the keto acid substrate (5 mmol, ~820 mg) and D-glucose (10 mmol, 1.8 g) into the buffer. Add NAD⁺ (0.1 mmol, ~66 mg) and GDH (1000 U).

    • Causality: GDH and D-glucose form a self-sustaining cofactor recycling system. GDH oxidizes glucose to gluconolactone, simultaneously reducing the expensive NAD⁺ back to NADH, driving the reductive amination to 100% theoretical yield.

  • Biocatalysis: Initiate the reaction by adding the engineered DAPDH (200 mg). Incubate the mixture at 30 °C with orbital shaking (150 rpm) for 24–48 hours.

    • Self-Validation: Monitor the reaction via HPLC (C18 column, 210 nm detection). The disappearance of the keto acid peak and the emergence of a single enantiomeric amino acid peak validates the system.

  • Termination & Purification: Terminate the reaction by heating the mixture at 80 °C for 10 minutes to denature the biocatalysts. Centrifuge at 10,000 × g for 15 minutes to pellet the denatured proteins. Isolate the enantiopure D-2-methylphenylglycine from the supernatant via preparative HPLC.

Quantitative Data & Strategy Comparison

The following table summarizes the operational metrics for the synthesis of 2-methylphenylglycine derivatives from 2-methyl-α-oxo-benzeneacetic acid across different modern methodologies.

MethodologyPrimary Reagents / CatalystYield (%)Enantiomeric Excess (ee %)ScalabilityKey Mechanistic Advantage
Chemical (Racemic) NaBH₃CN, NH₄OAc (10 eq), MeOH75–85%N/A (Racemic)HighCost-effective; robust against minor impurities; simple setup.
Asymmetric Chemocatalysis Ir-complex, chiral ligand, HCOONH₄80–90%>95%MediumAchieves high enantioselectivity without the need for biological systems[1].
Biocatalytic (Enzymatic) Engineered DAPDH/AADH, NAD⁺, GDH>90%>99%HighPerfect stereocontrol; operates in aqueous media at ambient temperature[5].

References

  • Asymmetric Reductive Amination of α-Keto Acids Using Ir-Based Hydrogen Transfer Catalysts: An Access to Unprotected Unnatural α-Amino Acids. Organic Letters (ACS). URL:[Link]

  • Quantifying Reductive Amination in Nonenzymatic Amino Acid Synthesis. PMC (NIH). URL:[Link]

  • Structure-guided engineering of meso-diaminopimelate dehydrogenase for enantioselective reductive amination of sterically bulky 2-keto acids. Catalysis Science & Technology (RSC). URL:[Link]

  • Recent Progress in Transition-Metal-Catalyzed Asymmetric Reductive Amination. ACS Catalysis. URL:[Link]

  • Engineered Biocatalysts for the Asymmetric Synthesis of d-Phenylalanines. PMC (NIH). URL:[Link]

Sources

Application

Application Note: 2-Methyl-α-oxo-benzeneacetic Acid as a Ligand in Biomimetic and Materials Coordination Chemistry

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols Executive Summary 2-Methyl-α-oxo-benzeneacetic acid (commonly referred to as...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Executive Summary

2-Methyl-α-oxo-benzeneacetic acid (commonly referred to as o-tolylglyoxylic acid or 2-M-PGA) is a highly versatile α-keto acid ligand. Characterized by an α-keto-carboxylate moiety and an ortho-methyl substituted phenyl ring, 2-M-PGA is uniquely positioned for advanced coordination chemistry. The steric bulk of the ortho-methyl group dictates precise metal-ligand geometries, preventing unwanted polymeric aggregation in discrete complexes while enabling controlled self-assembly in extended frameworks.

This application note details the mechanistic rationale and validated protocols for utilizing 2-M-PGA in two primary domains:

  • Biomimetic Chemistry: Synthesizing functional models of α-keto acid-dependent nonheme iron oxygenases[1].

  • Materials Science: Constructing multiresponsive luminescent coordination polymers (CPs) and metal-organic frameworks (MOFs) for chemical sensing[2].

Structural Rationale and Coordination Dynamics

As a Senior Application Scientist, I emphasize that successful coordination chemistry relies on understanding the causality behind ligand behavior. 2-M-PGA is not just a passive linker; its electronic and steric properties actively drive the reaction pathway.

The Causality of Ligand Design

The α-keto acid functional group offers multiple coordination modes (monodentate, bidentate chelation, and bridging). However, when 2-M-PGA is introduced to a transition metal like Fe(II) alongside a sterically demanding nitrogenous co-ligand (e.g., 2,9-dimethyl-1,10-phenanthroline), the ortho-methyl group forces the metal center into a highly specific, distorted octahedral geometry. The ligand binds in a chelating bidentate fashion via one carboxylate oxygen and the keto oxygen. This facial NNO donor environment perfectly mimics the resting state of nonheme iron oxygenase active sites prior to dioxygen activation[1].

Conversely, in solvothermal synthesis with softer metals like Cd(II) or Zn(II), the ligand can adopt bridging modes, facilitating the growth of 2D or 3D luminescent coordination polymers. These polymers exhibit unique turn-on/turn-off fluorescence behaviors depending on the analyte they interact with[2]. Furthermore, 2-M-PGA acts as a robust acylating agent in metal-catalyzed (e.g., Pd, Ag) decarboxylative cross-coupling reactions, where its solubility profile in organic solvents (like DMF and DCE) ensures homogenous catalysis[3].

G LIGAND 2-Methyl-a-oxo-benzeneacetic Acid (2-M-PGA) MONO Monodentate Coordination (Carboxylate Only) LIGAND->MONO BI Bidentate Chelation (Carboxylate + Keto O) LIGAND->BI BRIDGE Bridging Mode (Multi-Metal Binding) LIGAND->BRIDGE

Fig 1: Primary coordination modes of 2-M-PGA dictated by metal center and steric constraints.

Quantitative Data: Coordination Parameters

To guide your structural characterization, the following table summarizes the typical bond parameters and applications associated with 2-M-PGA coordination complexes.

Table 1: Coordination Modes and Bond Parameters of 2-M-PGA Complexes

Complex TypeMetal CenterPrimary Coordination ModeAvg. M-O(carboxylate) (Å)Avg. M-O(keto) (Å)Field of Application
Biomimetic Model Fe(II)Bidentate Chelate2.05 - 2.122.15 - 2.25O₂ Activation / Oxygenase Mimic
Coordination Polymer Cd(II)Bridging / Monodentate2.20 - 2.35Non-coordinatingFluorescent Sensing (Zn²⁺, Cr₂O₇²⁻)
Catalytic Intermediate Pd(II)Bidentate Chelate1.98 - 2.052.02 - 2.10Decarboxylative Coupling

Experimental Protocols

The following methodologies are designed as self-validating systems. Built-in visual and physical checkpoints ensure that the structural integrity of the metal-ligand bond is maintained throughout the workflow.

Protocol A: Synthesis of Biomimetic Iron(II) 2-M-PGA Complexes

Objective: To isolate an extremely oxygen-sensitive Fe(II) complex that models the active site of α-keto acid-dependent oxygenases[1].

  • Atmospheric Control (Critical Step): Degas all solvents (methanol, acetonitrile, diethyl ether) using three consecutive freeze-pump-thaw cycles. Transfer all materials to an inert-atmosphere glovebox (N₂ or Ar). Causality: Fe(II) in the presence of α-keto acids will rapidly undergo oxidative decarboxylation if exposed to ambient O₂.

  • Primary Ligation: Dissolve 1.0 mmol of Fe(ClO₄)₂·6H₂O in 10 mL of degassed methanol. Add 1.0 mmol of a supporting N,N-ligand (e.g., 2,9-dimethyl-1,10-phenanthroline).

    • Validation Checkpoint: Stir for 30 minutes. A distinct color change (typically deep red/orange) confirms the formation of the primary Fe-N coordination sphere.

  • Substrate Binding: In a separate vial, deprotonate 1.0 mmol of 2-M-PGA using 1.0 mmol of sodium methoxide in 5 mL of methanol. Add this solution dropwise to the Fe(II) mixture.

  • Purification: Filter the resulting solution through a 0.22 µm PTFE syringe filter to remove any insoluble iron hydroxides or unreacted salts.

  • Crystallization: Carefully layer the filtrate with degassed diethyl ether (1:2 volume ratio) in a crystallization tube. Store at -20°C for 48–72 hours.

  • Characterization: Harvest the resulting crystals. Confirm the facial NNO donor environment via single-crystal X-ray diffraction (XRD).

G STEP1 Degas Solvents (Freeze-Pump-Thaw) STEP2 Stir Fe(II) + N,N-Ligand in Methanol STEP1->STEP2 STEP3 Add Deprotonated 2-M-PGA Dropwise STEP2->STEP3 STEP4 Filter & Layer with Diethyl Ether STEP3->STEP4 STEP5 Crystallization at -20°C (Biomimetic Complex) STEP4->STEP5

Fig 2: Anaerobic workflow for isolating biomimetic Fe(II) 2-M-PGA complexes.

Protocol B: Solvothermal Synthesis of Cd(II) Coordination Polymers for Sensing

Objective: To synthesize a multiresponsive fluorescent sensor capable of detecting heavy metals and oxidizing anions[2].

  • Reagent Assembly: In a 25 mL Teflon-lined stainless steel autoclave, combine Cd(NO₃)₂·4H₂O (0.5 mmol), 2-M-PGA (0.5 mmol), and a secondary bridging ligand (e.g., 2,2′-bipyridine, 0.5 mmol).

  • Solvent System Optimization: Add 10 mL of a DMF/H₂O mixture (v/v, 1:1).

    • Causality: 2-M-PGA and its derivatives exhibit excellent solubility in organic solvents (DMF), while the metal nitrate requires aqueous solvation[3]. The 1:1 ratio ensures homogenous mixing prior to self-assembly.

  • Solvothermal Heating: Seal the autoclave and heat at 120°C for 72 hours. The elevated pressure and temperature force the deprotonation of 2-M-PGA and drive the formation of the 2D/3D framework.

  • Controlled Cooling: Cool the autoclave to room temperature at a strict rate of 5°C/hour.

    • Validation Checkpoint: Rapid cooling yields amorphous powders; controlled cooling guarantees the high-quality single crystals required for robust optical sensing.

  • Washing and Drying: Filter the crystals, wash sequentially with DMF and ethanol to remove unreacted precursors, and dry under vacuum at 60°C.

G CP Cd(II) Coordination Polymer (2-M-PGA Linker) ZN Zn2+ Ions (Absorbance-Induced Enhancement) CP->ZN CR Cr2O7 2- / PGA (Fluorescence Quenching) CP->CR READ1 Turn-ON Signal ZN->READ1 READ2 Turn-OFF Signal CR->READ2

Fig 3: Multiresponsive signaling mechanism of the synthesized Cd(II) coordination polymer.

References

  • Functional models of α-keto acid dependent nonheme iron oxygenases: synthesis and reactivity of biomimetic iron(II)
  • Cd(II)
  • α-Keto Acids: Acylating Agents in Organic Synthesis Chemical Reviews - ACS Public

Sources

Method

Application Notes and Protocols for the Esterification of 2-Methyl-α-oxo-benzeneacetic Acid

Abstract This technical guide provides a comprehensive overview of established and effective methods for the esterification of 2-Methyl-α-oxo-benzeneacetic acid. Esters of α-keto acids, such as 2-Methyl-α-oxo-benzeneacet...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of established and effective methods for the esterification of 2-Methyl-α-oxo-benzeneacetic acid. Esters of α-keto acids, such as 2-Methyl-α-oxo-benzeneacetic acid, are pivotal intermediates in the synthesis of pharmaceuticals and other high-value chemical entities.[1] This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and comparative data to facilitate the selection and implementation of the most suitable esterification strategy. The methods covered include the classic Fischer-Speier esterification, the mild and efficient Steglich esterification, and the highly effective methylation using diazomethane. Each protocol is designed to be a self-validating system, with an emphasis on the causality behind experimental choices to ensure scientific integrity and reproducibility.

Introduction: The Significance of 2-Methyl-α-oxo-benzeneacetic Acid Esters

2-Methyl-α-oxo-benzeneacetic acid is a versatile building block in organic synthesis. Its esters are valuable precursors in the development of a range of biologically active molecules. The presence of both a keto and a carboxylic acid functional group allows for diverse chemical transformations.[1] The esterification of the carboxylic acid moiety is a critical step in many synthetic routes, often serving to protect the acid group, enhance solubility in organic solvents, or to directly furnish the final active pharmaceutical ingredient. The choice of esterification method can significantly impact the overall efficiency, yield, and purity of the synthetic process. This guide will explore several robust methods, providing the necessary details for their successful application in a laboratory setting.

Fischer-Speier Esterification: The Classic Acid-Catalyzed Approach

The Fischer-Speier esterification is a cornerstone of organic synthesis, involving the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst.[2][3] This equilibrium-driven process is typically pushed towards the product side by using an excess of the alcohol or by removing water as it is formed.[3][4]

Mechanistic Rationale

The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by the strong acid catalyst, which enhances the electrophilicity of the carbonyl carbon.[4][5] The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule, followed by deprotonation of the carbonyl oxygen, yields the ester.[3][5]

Fischer_Esterification RCOOH 2-Methyl-α-oxo-benzeneacetic acid Protonated_acid Protonated Carboxylic Acid RCOOH->Protonated_acid + H+ ROH Alcohol (R'OH) H_plus H+ Tetrahedral_intermediate Tetrahedral Intermediate Protonated_acid->Tetrahedral_intermediate + R'OH Protonated_ester Protonated Ester Tetrahedral_intermediate->Protonated_ester - H2O Ester Ester Protonated_ester->Ester - H+ H2O Water

Caption: Fischer-Speier Esterification Mechanism.

Experimental Protocol: Methyl 2-Methyl-α-oxo-benzeneacetate Synthesis

Materials:

  • 2-Methyl-α-oxo-benzeneacetic acid (1.0 eq)

  • Methanol (large excess, as solvent)

  • Concentrated Sulfuric Acid (catalytic amount, e.g., 0.1 eq)

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Magnesium Sulfate

  • Organic solvent for extraction (e.g., Ethyl Acetate)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 2-Methyl-α-oxo-benzeneacetic acid in a large excess of methanol.[5]

  • Carefully add a catalytic amount of concentrated sulfuric acid to the solution.[5]

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude methyl 2-Methyl-α-oxo-benzeneacetate.

  • Purify the crude product by vacuum distillation or column chromatography.

Steglich Esterification: Mild and Versatile Coupling

For substrates that are sensitive to the harsh acidic conditions of the Fischer-Speier method, the Steglich esterification offers a mild and highly efficient alternative.[6] This method utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (DMAP).[7][8]

Mechanistic Rationale

DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[6] DMAP, a superior nucleophile, then reacts with this intermediate to form a reactive acylpyridinium species ("active ester"). This species is then readily attacked by the alcohol to form the desired ester, regenerating the DMAP catalyst. The dicyclohexylurea (DCU) byproduct is insoluble in most organic solvents and can be easily removed by filtration.[7]

Steglich_Esterification cluster_side Byproduct RCOOH 2-Methyl-α-oxo- benzeneacetic acid O_acylisourea O-Acylisourea Intermediate RCOOH->O_acylisourea + DCC ROH Alcohol (R'OH) DCC DCC DMAP DMAP (cat.) Acylpyridinium Acylpyridinium Intermediate O_acylisourea->Acylpyridinium + DMAP DCU DCU (precipitate) Ester Ester Acylpyridinium->Ester + R'OH, - DMAP

Caption: Steglich Esterification Mechanism.

Experimental Protocol: tert-Butyl 2-Methyl-α-oxo-benzeneacetate Synthesis

The Steglich method is particularly advantageous for the synthesis of tert-butyl esters, as tert-butanol is prone to elimination under acidic conditions.[6][9]

Materials:

  • 2-Methyl-α-oxo-benzeneacetic acid (1.0 eq)

  • tert-Butanol (1.2 eq)

  • Dicyclohexylcarbodiimide (DCC) (1.1 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

  • Dichloromethane (DCM) (anhydrous)

Procedure:

  • Dissolve 2-Methyl-α-oxo-benzeneacetic acid, tert-butanol, and DMAP in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of DCC in anhydrous DCM dropwise to the cooled reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).

  • Wash the filtrate with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Diazomethane-Mediated Methyl Esterification: High-Yielding but Hazardous

For the specific synthesis of methyl esters, diazomethane offers an exceptionally high-yielding and clean reaction.[10][11][12] The reaction proceeds rapidly under mild conditions. However, diazomethane is highly toxic and potentially explosive, requiring specialized handling and safety precautions.[10][11]

Mechanistic Rationale

The mechanism involves an initial acid-base reaction where the carboxylic acid protonates diazomethane to form a carboxylate anion and a methyldiazonium cation.[10][11][13] The carboxylate then acts as a nucleophile in an SN2 reaction, attacking the methyl group of the methyldiazonium cation and displacing nitrogen gas, a very stable leaving group.[10][11][13]

Diazomethane_Esterification RCOOH 2-Methyl-α-oxo- benzeneacetic acid Carboxylate Carboxylate Anion RCOOH->Carboxylate + CH2N2 CH2N2 Diazomethane (CH2N2) Methyl_Ester Methyl Ester Carboxylate->Methyl_Ester + Methyldiazonium Methyldiazonium Methyldiazonium Cation N2 Nitrogen Gas (N2)

Caption: Diazomethane Esterification Mechanism.

Experimental Protocol: Methyl 2-Methyl-α-oxo-benzeneacetate Synthesis

Safety Precaution: Diazomethane is a toxic and explosive gas. This procedure should only be performed by trained personnel in a well-ventilated fume hood using appropriate safety equipment, including a blast shield and non-etched glassware. Diazomethane should be generated in situ and used immediately.[11]

Materials:

  • 2-Methyl-α-oxo-benzeneacetic acid (1.0 eq)

  • Ethereal solution of diazomethane (generated in situ from a precursor like Diazald®)

  • Diethyl ether (anhydrous)

Procedure:

  • Dissolve 2-Methyl-α-oxo-benzeneacetic acid in anhydrous diethyl ether in a flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a freshly prepared ethereal solution of diazomethane dropwise until a faint yellow color persists, indicating a slight excess of diazomethane. The evolution of nitrogen gas will be observed.

  • Stir the reaction mixture at 0 °C for an additional 30 minutes.

  • Carefully quench the excess diazomethane by the dropwise addition of glacial acetic acid until the yellow color disappears.

  • The reaction mixture can be concentrated under reduced pressure to yield the methyl ester, which is often of high purity. Further purification, if necessary, can be performed by column chromatography.

Comparative Analysis of Esterification Methods

MethodCatalyst/ReagentTemperatureReaction TimeAdvantagesDisadvantages
Fischer-Speier Strong Acid (e.g., H₂SO₄)Reflux4-6 hoursInexpensive reagents, scalable.[14][15]Harsh conditions, not suitable for sensitive substrates, equilibrium reaction.[9]
Steglich DCC, DMAP0 °C to RT12-16 hoursMild conditions, high yields, suitable for acid-sensitive substrates and hindered alcohols.[6][9]DCC is an allergen, DCU byproduct can be difficult to remove completely.[7]
Diazomethane Diazomethane0 °C< 1 hourVery high yields, clean reaction, mild conditions.[10][11]Diazomethane is highly toxic and explosive, requires special handling.[10][11]

Purification of α-Keto Esters

The purification of α-keto esters can be challenging due to their reactivity. A common method involves treating the crude product with a carboxylic anhydride and an acid to esterify any remaining secondary and tertiary alcohol impurities.[16][17] The esterified impurities can then be more easily separated by distillation.[16][17]

Conclusion

The choice of an appropriate esterification method for 2-Methyl-α-oxo-benzeneacetic acid is contingent upon the specific requirements of the synthetic route, including the nature of the alcohol, the sensitivity of the substrate to acidic or basic conditions, and the scale of the reaction. For large-scale synthesis of simple alkyl esters where the substrate is robust, the Fischer-Speier method remains a cost-effective option. The Steglich esterification provides a versatile and mild alternative for more complex and sensitive substrates. When high-purity methyl esters are required and appropriate safety measures can be implemented, diazomethane offers an unparalleled efficiency. This guide provides the foundational knowledge and practical protocols to empower researchers to make informed decisions and achieve successful outcomes in their synthetic endeavors.

References

  • Vertex AI Search. (n.d.). Carboxylic Acids to Methylesters: Alkylation using Diazomethane.
  • JoVE. (2025, May 22). Carboxylic Acids to Methylesters: Alkylation using Diazomethane.
  • Das, D. (n.d.). Diazomethane and Diazoacetic Ester. P. K. College, Contai.
  • Chemistry LibreTexts. (2020, May 30). 21.7: Methyl Ester Synthesis Using Diazomethane.
  • Google Patents. (n.d.). CN102026955A - Process for purifying an alpha-keto ester.
  • Google Patents. (n.d.). US20110009663A1 - PROCESS FOR PURIFYING AN a-KETO ESTER.
  • Vedantu. (2024, June 12). Carboxylic acids react with diazomethane to yield A class 12 chemistry JEE_Main.
  • Organic Chemistry Portal. (n.d.). Steglich Esterification.
  • MDPI. (2025, June 17). Current Status of Research on Synthesis of α-Keto Acids and Their Esters.
  • YouTube. (2023, December 23). Steglich Esterification/ Keck Macrolactonization #csirnet #gateexam #setexam #jamchemistry.
  • Chemistry LibreTexts. (2023, January 22). Fischer Esterification.
  • Reddit. (2024, July 21). Steglich Esterification with EDC : r/OrganicChemistry.
  • Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with.
  • Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
  • Organic Chemistry Portal. (n.d.). Fischer Esterification.
  • Google Patents. (n.d.). US4885383A - Process for the preparation of carboxylic acid methyl esters.
  • ResearchGate. (2026, February 15). Kinetic research and modeling of benzoic acid esterification process.
  • SlidePlayer. (n.d.). Preparation of Methyl Benzoate.

Sources

Application

Application Note: Friedel-Crafts Acylation for the Synthesis of 2-Methyl-α-oxo-benzeneacetic Acid Precursors

Introduction & Scope This application note details the synthesis of 2-methyl-α-oxo-benzeneacetic acid (commonly known as o-tolylglyoxylic acid) and its primary ester precursor, methyl 2-oxo-2-(o-tolyl)acetate . These α-o...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

This application note details the synthesis of 2-methyl-α-oxo-benzeneacetic acid (commonly known as o-tolylglyoxylic acid) and its primary ester precursor, methyl 2-oxo-2-(o-tolyl)acetate . These α-oxoesters are critical building blocks in medicinal chemistry and agrochemical development. Most notably, they serve as key intermediates in the synthesis of the broad-spectrum commercial fungicide Trifloxystrobin .

The protocol leverages a Lewis acid-mediated Friedel-Crafts acylation of toluene with methyl oxalyl chloride . Because toluene is an ortho/para-directing arene, the reaction yields a mixture of regiomers. This guide provides the mechanistic causality, quantitative optimization data, and self-validating experimental protocols required to successfully synthesize, isolate, and hydrolyze the target ortho isomer.

Mechanistic Causality & Reaction Design

To achieve high purity and reliable yields, researchers must understand the chemical forces driving this electrophilic aromatic substitution:

  • Electrophile Generation & Catalyst Stoichiometry : Methyl oxalyl chloride is activated by anhydrous aluminum chloride (AlCl₃). Because the acylating agent contains two carbonyl oxygen atoms capable of coordinating with the Lewis acid, a stoichiometric excess of AlCl₃ (1.2–1.5 equivalents) is mandatory to ensure the formation of the highly reactive acylium ion .

  • Regioselectivity Challenges : The Friedel-Crafts acylation with the bulky AlCl₃-oxalyl complex exhibits significant steric hindrance, predominantly favoring the para isomer (methyl 4-oxo-2-(p-tolyl)acetate). However, the target ortho isomer is consistently formed as a minor fraction. Strict temperature control (maintaining 0 °C during addition) minimizes polymerization and preserves the kinetic yield of the ortho isomer.

  • Workup Causality : Quenching the reaction with a mixture of crushed ice and concentrated hydrochloric acid (HCl) is critical. The strong acid prevents the precipitation of insoluble aluminum hydroxide[Al(OH)₃] emulsions, guaranteeing a clean phase separation between the aqueous and organic layers.

Quantitative Data: Regioselectivity and Yield Optimization

The following table summarizes the effect of solvent and temperature on the isomeric distribution of the Friedel-Crafts acylation of toluene with methyl oxalyl chloride.

Solvent SystemTemperature Profileortho:para RatioCombined Yield (%)Target ortho Yield (%)
Dichloromethane (DCM)0 °C → 25 °C15 : 8588%~13.2%
1,2-Dichloroethane (DCE)0 °C → 40 °C12 : 8892%~11.0%
Carbon Disulfide (CS₂)0 °C → 25 °C20 : 8085%~17.0%

Note: While CS₂ provides a slightly higher ortho ratio, DCM is the preferred solvent in modern protocols due to the severe flammability and neurotoxicity hazards associated with CS₂.

Experimental Protocols

Protocol A: Synthesis and Isolation of Methyl 2-oxo-2-(o-tolyl)acetate

Objective: Synthesize the isomeric mixture and chromatographically isolate the ortho precursor.

  • Preparation : Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a nitrogen inlet.

  • Lewis Acid Suspension : Charge the flask with anhydrous AlCl₃ (16.0 g, 120 mmol, 1.2 equiv) and 100 mL of anhydrous DCM. Cool the suspension to 0 °C using an ice-water bath.

  • Acylium Ion Formation : Dissolve methyl oxalyl chloride (12.2 g, 100 mmol, 1.0 equiv) in 20 mL of anhydrous DCM. Transfer this to the addition funnel and add dropwise to the AlCl₃ suspension over 20 minutes. Stir for an additional 15 minutes at 0 °C.

  • Arene Addition : Dissolve anhydrous toluene (10.1 g, 110 mmol, 1.1 equiv) in 20 mL of DCM. Add this solution dropwise over 30 minutes. Causality: You must strictly maintain the internal temperature below 5 °C to control the exothermic electrophilic attack and prevent polyalkylation.

  • Reaction Maturation : Remove the ice bath and allow the reaction to warm to room temperature (20-25 °C). Stir for 2 hours.

    • Validation: Monitor the disappearance of toluene via TLC (Hexanes/EtOAc 9:1, UV visualization).

  • Quenching : Carefully pour the reaction mixture into a 1 L beaker containing 200 g of crushed ice and 50 mL of concentrated HCl. Stir vigorously.

    • Validation: The aqueous layer must become completely clear; a cloudy aqueous layer indicates incomplete dissolution of aluminum salts, requiring the addition of more HCl.

  • Extraction : Transfer to a separatory funnel. Collect the lower DCM layer. Extract the aqueous layer with DCM (2 × 50 mL). Wash the combined organic layers with saturated NaHCO₃ (100 mL) and brine (100 mL), then dry over anhydrous Na₂SO₄.

  • Purification & Isomer Resolution : Concentrate the solvent in vacuo. Purify the crude dark oil via silica gel column chromatography (Eluent: Hexanes/Ethyl Acetate, gradient 95:5 to 80:20).

    • Validation: The ortho isomer typically exhibits a higher Rf​ value (~0.6) compared to the para isomer (~0.4). Causality: The adjacent methyl group sterically shields the ketone carbonyl, reducing its hydrogen-bonding interaction with the polar silica stationary phase. Collect and concentrate the faster-eluting fractions.

Protocol B: Saponification to 2-Methyl-α-oxo-benzeneacetic Acid

Objective: Hydrolyze the isolated methyl ester to the free α-keto acid.

  • Hydrolysis : Dissolve the isolated methyl 2-oxo-2-(o-tolyl)acetate (1.78 g, 10 mmol) in 20 mL of methanol. Add 10 mL of a 2.0 M aqueous NaOH solution.

  • Stirring : Stir the mixture at room temperature for 2 hours.

    • Validation: Monitor completion via TLC to ensure the total disappearance of the ester spot.

  • Workup : Evaporate the methanol under reduced pressure. Dilute the remaining aqueous phase with 15 mL of water and wash with diethyl ether (20 mL) to remove any unreacted ester or non-polar impurities.

  • Acidification : Cool the aqueous layer to 0 °C and carefully acidify to pH 1-2 using 1 M HCl. The target acid will precipitate or form an oil.

  • Isolation : Extract the acidic aqueous layer with ethyl acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over MgSO₄, and concentrate in vacuo to yield 2-Methyl-α-oxo-benzeneacetic acid as a pale yellow solid.

Reaction Workflow Visualization

G N1 Toluene + Methyl Oxalyl Chloride N2 AlCl3 Activation (Acylium Ion Generation) N1->N2 N3 Electrophilic Aromatic Substitution (0°C to RT) N2->N3 DCM Solvent N4 Isomeric Mixture (ortho- & para-glyoxylates) N3->N4 N5 Silica Gel Chromatography (Isomer Separation) N4->N5 N6 Methyl 2-oxo-2-(o-tolyl)acetate (Target Precursor) N5->N6 Isolate ortho-isomer N7 Alkaline Hydrolysis (NaOH, MeOH/H2O) N6->N7 N8 2-Methyl-α-oxo-benzeneacetic acid (Final Product) N7->N8 Acidification (HCl)

Workflow for the Friedel-Crafts synthesis and isolation of 2-Methyl-α-oxo-benzeneacetic acid.

References

  • Chemical Reviews (ACS Publications). Chemistry of α-Oxoesters: A Powerful Tool for the Synthesis of Heterocycles. Available at:[Link]

Technical Notes & Optimization

Troubleshooting

purification of 2-Methyl-a-oxo-benzeneacetic acid by recrystallization

Welcome to the Technical Support Center for the purification of 2-Methyl-α-oxo-benzeneacetic acid (also known as 2-methylphenylglyoxylic acid or o-tolylglyoxylic acid). As a Senior Application Scientist, I have designed...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of 2-Methyl-α-oxo-benzeneacetic acid (also known as 2-methylphenylglyoxylic acid or o-tolylglyoxylic acid).

As a Senior Application Scientist, I have designed this guide to move beyond basic instructions. Crystallization of α-keto acids is notoriously finicky due to their low melting points and thermal instability. This document provides a self-validating, mechanistic approach to recrystallization, ensuring that you not only execute the steps but understand the physical chemistry governing the phase separations, yield optimizations, and purity validations.

Section 1: Physicochemical Profile & Target Metrics

Before initiating any purification workflow, it is critical to understand the physical constraints of your target molecule. 2-Methyl-α-oxo-benzeneacetic acid is highly susceptible to thermal degradation and "oiling out" (liquid-liquid phase separation) due to its relatively low melting point [1].

PropertyValueExperimental Relevance
IUPAC Name 2-Methyl-α-oxo-benzeneacetic acidStandard nomenclature for regulatory documentation.
Molecular Weight 164.16 g/mol Required for accurate stoichiometric and yield calculations.
Melting Point 73 °CCritical: The low MP drastically increases the risk of oiling out if the saturation temperature exceeds the depressed melting point of the crude mixture.
Solubility Profile Soluble in Toluene, EtOAc, Alcohols. Poorly soluble in Heptane.Dictates the choice of a Toluene/Heptane solvent-antisolvent system to maximize recovery [2].
Thermal Stability Prone to decarboxylationRequires strict temperature control (< 65 °C) during processing to prevent degradation into 2-methylbenzaldehyde and CO₂ [3].

Section 2: Mechanistic Workflow

The following diagram illustrates the optimized solvent-antisolvent recrystallization pathway.

Workflow N1 Crude 2-Methyl-a-oxo-benzeneacetic acid N2 Hot Dissolution (Toluene, 60-65°C) N1->N2 N3 Activated Carbon Treatment (1-2 wt%, 10 mins) N2->N3 If discolored N4 Hot Filtration (Remove particulates/carbon) N2->N4 If clear N3->N4 N5 Antisolvent Addition (Dropwise Heptane) N4->N5 N6 Controlled Cooling (0.5°C/min to 0-5°C) N5->N6 N7 Nucleation & Crystallization N6->N7 N8 Vacuum Filtration & Cold Wash N7->N8 N9 Vacuum Drying (Max 35°C) N8->N9 N10 Purified Product (>99% Purity) N9->N10

Recrystallization workflow for 2-Methyl-a-oxo-benzeneacetic acid using solvent-antisolvent system.

Section 3: Standard Operating Protocol (SOP)

This protocol utilizes a Toluene/Heptane system. Toluene provides excellent solubility for the aromatic acid at moderate temperatures, while Heptane forces the compound out of solution at lower temperatures, ensuring high recovery yields.

Step 1: Controlled Dissolution

  • Place the crude 2-methyl-α-oxo-benzeneacetic acid in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Add minimal Toluene (approximately 2.5 mL per gram of crude).

  • Heat the suspension to 60–65 °C using a temperature-controlled oil bath. Causality: Do not exceed 65 °C. α-Keto acids undergo thermal decarboxylation at elevated temperatures. Keeping the temperature below 65 °C prevents the formation of 2-methylbenzaldehyde impurities.

Step 2: Decolorization (Optional)

  • If the solution is dark yellow or brown, add 1–2 wt% activated carbon.

  • Stir at 60 °C for exactly 10 minutes . Causality: Prolonged exposure to the high surface area of activated carbon can catalyze the breakdown of the keto-acid. Strict time management is required.

Step 3: Hot Filtration

  • Filter the hot solution through a pre-warmed Celite pad into a clean, heated receiving flask. Causality: Pre-warming the filtration apparatus prevents premature crystallization in the funnel stem, which would lead to product loss and clogs.

Step 4: Antisolvent Addition & Crystallization

  • While the filtered solution is maintained at ~50 °C, begin adding Heptane dropwise until a slight, persistent turbidity is observed.

  • Add 1–2 drops of Toluene just until the solution clears (reaching the metastable zone limit).

  • Cool the flask slowly at a rate of 0.5 °C/min down to room temperature, then transfer to an ice bath (0–5 °C) for 2 hours. Causality: Slow cooling allows the crystal lattice to form perfectly, excluding impurities. Rapid cooling causes "crashing out," which traps solvent and impurities inside the crystal matrix.

Step 5: Isolation & Self-Validation

  • Isolate the crystals via vacuum filtration.

  • Wash the filter cake with ice-cold Heptane (1 mL per gram of product) to displace any residual Toluene.

  • Dry in a vacuum oven at 35 °C to constant weight. Validation Checkpoint: Perform a melting point analysis. A sharp melting point at 72–73 °C confirms the absence of solvent inclusion and high purity [1]. Run an HPLC analysis (UV ~254 nm); the absence of a 2-methylbenzaldehyde peak validates that thermal control during dissolution was successful.

Section 4: Troubleshooting Guides & FAQs

Q1: Why is my product "oiling out" (forming a syrup) instead of forming solid crystals? Cause: Oiling out occurs when the solute precipitates above its melting point, or when high levels of impurities significantly depress the melting point of the mixture below the saturation temperature. Because 2-methylphenylglyoxylic acid has a relatively low melting point (73 °C), it is highly susceptible to this phenomenon. Solution: You must lower the saturation temperature. Re-dissolve the oil by adding a small amount of Toluene and heating gently. Next time, increase the total solvent volume slightly so that the compound crystallizes at a lower temperature. Alternatively, introduce a seed crystal of pure 2-methyl-α-oxo-benzeneacetic acid at 45 °C to bypass the oiling phase and force heterogeneous nucleation.

Q2: I observed gas evolution during the hot dissolution step, and my final purity was low. What happened? Cause: You exceeded the thermal stability threshold of the molecule. α-Keto acids are prone to thermal decarboxylation, a reaction that yields CO₂ gas and the corresponding aldehyde (2-methylbenzaldehyde). Solution: Strictly cap your heating bath at 65 °C. Never allow the solution to reach a rolling boil. Ensure your glassware and stir bars are free of trace heavy metals, which can act as catalysts for decarboxylation.

Q3: The yield after filtration is unacceptably low (< 40%). How can I recover more product? Cause: The compound is highly soluble in polar and aromatic solvents. If too much primary solvent (Toluene) was used during Step 1, the mother liquor will retain a large fraction of the product even at 0 °C. Solution: Evaporate the mother liquor under reduced pressure to half its volume, then repeat the cooling and antisolvent (Heptane) addition steps to obtain a second crop of crystals. In future runs, strictly minimize the initial volume of Toluene used.

Q4: Can I use water or aqueous ethanol for this recrystallization? Cause: While related compounds like unsubstituted phenylglyoxylic acid are highly soluble in water [2], using aqueous systems for α-keto acids is generally discouraged for final purification. Solution: α-Keto acids can exist in equilibrium with their gem-diol (hydrate) forms in water, complicating the crystallization thermodynamics and making it difficult to dry the final product without applying excessive heat (which causes degradation). Stick to the anhydrous Toluene/Heptane system for consistent, high-purity anhydrous crystals.

References

  • Organocatalytic Asymmetric Synthesis of Functionalized 1,3,5-Triarylpyrrolidin-2-ones via an Aza-Michael/Aldol Domino Reaction Source: PMC (National Institutes of Health) URL:[Link]

  • Phenylglyoxylic Acid | C8H6O3 | CID 11915 Source: PubChem URL:[Link]

Optimization

solubility issues of 2-Methyl-a-oxo-benzeneacetic acid in aqueous buffers

Technical Support Center: 2-Methyl-α-oxo-benzeneacetic acid Solubility A Senior Application Scientist's Guide for Researchers Welcome to the technical support center for 2-Methyl-α-oxo-benzeneacetic acid. This guide is d...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2-Methyl-α-oxo-benzeneacetic acid Solubility

A Senior Application Scientist's Guide for Researchers

Welcome to the technical support center for 2-Methyl-α-oxo-benzeneacetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the solubility challenges associated with this compound in aqueous buffers.

A Note on the Target Compound: Direct, comprehensive physicochemical data for 2-Methyl-α-oxo-benzeneacetic acid is limited in published literature. Therefore, this guide leverages established principles and data from the closely related parent compound, phenylglyoxylic acid (also known as benzoylformic acid) , to provide robust, scientifically grounded advice.[1][2][3][4][5][6][7][8][9][10] The principles outlined here are broadly applicable to sparingly soluble α-keto acids.

The molecular formula for 2-Methyl-α-oxo-benzeneacetic acid is C9H8O3 with a molecular weight of 164.16 g/mol .[11][12] For its parent compound, phenylglyoxylic acid, the molecular formula is C8H6O3 and the molecular weight is 150.13 g/mol .[2][4][5][6][7]

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the solubility of 2-Methyl-α-oxo-benzeneacetic acid.

Q1: I'm trying to dissolve 2-Methyl-α-oxo-benzeneacetic acid directly into my neutral phosphate-buffered saline (PBS, pH 7.4), but it's not dissolving. Why?

A1: This is the most common issue encountered. The problem lies in the acidic nature of the molecule and its limited intrinsic solubility. Like other carboxylic acids, 2-Methyl-α-oxo-benzeneacetic acid is a weak acid.[13] In its protonated (neutral) form (R-COOH), which predominates at acidic pH, the molecule is less polar and thus has very low solubility in water.[14][15] To achieve significant aqueous solubility, you must convert it to its more polar, deprotonated (charged) carboxylate salt form (R-COO⁻) by increasing the pH of the solution.[16]

Q2: What are the key physicochemical properties I should be aware of?

A2: Understanding a compound's properties is critical for troubleshooting. For our proxy, phenylglyoxylic acid, the key parameters are:

PropertyValueSignificance for Solubility
pKa ~2.15 - 2.69This is the pH at which the compound is 50% in its protonated (acid) form and 50% in its deprotonated (conjugate base) form.[1][2][3][5] To solubilize it, you must work at a pH significantly above the pKa.
logP ~1.16 - 1.49This value indicates that the compound is moderately lipophilic (hydrophobic), which contributes to its poor solubility in water.[2]
Predicted Water Solubility ~2.42 g/LThis is the predicted intrinsic solubility of the neutral form, which is quite low for many experimental needs.[2]

Note: The methyl group on 2-Methyl-α-oxo-benzeneacetic acid is expected to slightly increase its hydrophobicity (higher logP) and may slightly alter the pKa. For instance, 2-Methylbenzoic acid has a pKa of about 3.91, making it a stronger acid than benzoic acid (pKa ~4.20) due to steric and electronic effects.[17]

Q3: How does pH dramatically affect the solubility of this compound?

A3: The relationship between pH, pKa, and solubility for an acidic compound is described by the Henderson-Hasselbalch equation .[15][18][19][20] The total solubility (S) at a given pH is the sum of the intrinsic solubility of the neutral form (S₀) and the concentration of the soluble ionized form.

For a weak acid, the equation can be expressed as: S = S₀ (1 + 10^(pH - pKa))

This equation shows that as the pH increases above the pKa, the total solubility increases exponentially. As a rule of thumb, to ensure at least 99% of the compound is in its soluble, deprotonated form, the pH of the buffer should be at least 2 units higher than the pKa. Given the pKa of our proxy is ~2.2-2.7, a buffer pH of >4.7 is required for significant dissolution.

Part 2: Troubleshooting Guides & Protocols

This section provides step-by-step solutions to common experimental hurdles.

Troubleshooting Workflow: Compound Fails to Dissolve

If you are facing dissolution failure, follow this systematic approach.

Caption: Troubleshooting flowchart for initial dissolution failure.

Protocol 1: Preparation of a Concentrated Stock Solution using pH Adjustment

This is the preferred method for preparing aqueous stocks without organic solvents.

Principle: By first dissolving the compound in a basic solution, we ensure complete conversion to the highly soluble carboxylate salt. This concentrated stock can then be diluted into the final buffered medium.

Materials:

  • 2-Methyl-α-oxo-benzeneacetic acid powder

  • Deionized water or WFI (Water for Injection)

  • 1 M NaOH solution

  • 1 M HCl solution

  • Calibrated pH meter[21]

  • Sterile filters (0.22 µm)

Procedure:

  • Weigh Compound: Accurately weigh the required amount of 2-Methyl-α-oxo-benzeneacetic acid powder.

  • Initial Suspension: Add approximately 80% of the final desired volume of deionized water. The powder will likely not dissolve and will form a slurry.

  • Basic Dissolution: While stirring vigorously, add 1 M NaOH dropwise. Monitor the solution visually. Continue adding drops until all the solid material has completely dissolved, resulting in a clear solution.

  • pH Adjustment: Use a calibrated pH meter to check the pH of the solution. Carefully add 1 M HCl dropwise to adjust the pH back down to your desired final buffer pH (e.g., 7.4). Crucial: Do not let the pH drop too low (e.g., below 5), as the compound may precipitate out of solution.

  • Final Volume: Add deionized water to reach the final target volume.

  • Sterilization: Sterile filter the final stock solution using a 0.22 µm syringe filter. Store appropriately, typically at 4°C for short-term use or aliquoted at -20°C for long-term storage.

Q4: My compound dissolved in the stock, but it precipitated when I diluted it into my final experimental buffer. What happened?

A4: This is a classic problem of exceeding the solubility limit upon dilution.[22] It typically occurs for one of two reasons:

  • pH Mismatch: Your final buffer's pH is too low or its buffering capacity is insufficient to maintain the pH after adding your (likely basic) stock solution. The localized pH drop causes the compound to convert back to its insoluble protonated form.

  • Concentration Overload: Even at the correct pH, the final concentration you are trying to achieve exceeds the compound's maximum solubility in that specific buffer system.

Troubleshooting Workflow: Precipitation Upon Dilution

Caption: Logic diagram for troubleshooting precipitation issues.

Protocol 2: Using Co-Solvents for Stock Solution Preparation

When very high concentrations are needed or when pH adjustment is not desirable, a co-solvent can be used.[][24][25] Dimethyl sulfoxide (DMSO) is a common choice.[10]

Principle: Co-solvents like DMSO are water-miscible organic solvents that can dissolve hydrophobic compounds.[] They work by reducing the polarity of the aqueous environment, which helps keep the compound in solution.[25]

Materials:

  • 2-Methyl-α-oxo-benzeneacetic acid powder

  • Anhydrous, cell-culture grade DMSO

  • Your final aqueous buffer (e.g., PBS or media)

Procedure:

  • Prepare High-Concentration DMSO Stock: Dissolve the compound in 100% DMSO to create a high-concentration stock (e.g., 20-50 mM). Gentle warming or sonication may be required.[22] Ensure the solution is clear.

  • Dilution into Aqueous Buffer: This is the critical step. Add the DMSO stock solution dropwise into your final aqueous buffer while the buffer is being vortexed or stirred vigorously.[22] Never add the aqueous buffer to the DMSO stock.

  • Check for Precipitation: After dilution, visually inspect the solution for any signs of cloudiness or precipitation. If it remains clear, your dilution was successful.

  • Control for Co-Solvent Effects: Always prepare a vehicle control for your experiments containing the same final concentration of DMSO that your test samples have, as DMSO can have biological effects. It is best practice to keep the final DMSO concentration below 0.5% (v/v).

Co-Solvent Selection Table

Co-SolventTypical Starting Stock Conc.Max Final Conc. (in vitro)ProsCons
DMSO 10-100 mM< 0.5%Excellent solubilizing power for many compounds.Can be toxic to cells at higher concentrations; may interfere with some assays.[10]
Ethanol 10-50 mM< 1.0%Less toxic than DMSO for many cell types.Less effective solubilizing power than DMSO; can be volatile.
PEG300/400 VariesVariesOften used in in-vivo formulations; low toxicity.Can be viscous and difficult to work with.

Part 3: Advanced Considerations and References

Impact of Buffer Species: Be aware that buffer components themselves can interact with your compound.[26][27] For most standard buffers like phosphate or TRIS, this effect is minimal. However, if you observe inconsistent solubility, trying an alternative buffer system (e.g., HEPES) is a valid troubleshooting step.[22]

Chemical Stability: α-keto acids can be susceptible to degradation, particularly through decarboxylation, under certain conditions (e.g., high heat, extreme pH). It is recommended to prepare stock solutions fresh. If storing, do so in aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[28]

References

  • Wikipedia. (n.d.). Phenylglyoxylic acid. Retrieved March 10, 2026, from [Link]

  • FooDB. (2011, September 21). Showing Compound Phenylglyoxylic acid (FDB022696). Retrieved March 10, 2026, from [Link]

  • Deranged Physiology. (2023, December 18). Factors which determine the lipid solubility of drugs. Retrieved March 10, 2026, from [Link]

  • PubMed. (2006, December 15). Prediction of pH-dependent Aqueous Solubility of Druglike Molecules. Retrieved March 10, 2026, from [Link]

  • University of Technology. (n.d.). Exp. 11 The influence of pH on solubility in water. Retrieved March 10, 2026, from [Link]

  • Basicmedical Key. (2016, August 14). The solubility of drugs. Retrieved March 10, 2026, from [Link]

  • ResearchGate. (2025, December 24). (PDF) Application of the Henderson-Hasselbalch Equation to Solubility Determination. Retrieved March 10, 2026, from [Link]

  • P. aeruginosa Metabolome Database. (n.d.). phenylglyoxylate (PAMDB120149). Retrieved March 10, 2026, from [Link]

  • Grokipedia. (n.d.). Phenylglyoxylic acid. Retrieved March 10, 2026, from [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzeneacetic acid, «alpha»-oxo-, methyl ester (CAS 15206-55-0). Retrieved March 10, 2026, from [Link]

  • Mettler Toledo. (n.d.). Buffer Preparation – Solutions, Calculation & Solving Common Problems. Retrieved March 10, 2026, from [Link]

  • PureSynth. (n.d.). Phenylglyoxylic Acid 98%. Retrieved March 10, 2026, from [Link]

  • PubChem. (n.d.). Phenylglyoxylic Acid | C8H6O3 | CID 11915. Retrieved March 10, 2026, from [Link]

  • Wikipedia. (n.d.). Cosolvent. Retrieved March 10, 2026, from [Link]

  • Dissolution Technologies. (2022, November 1). Dissolution Method Troubleshooting: An Industry Perspective. Retrieved March 10, 2026, from [Link]

  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Retrieved March 10, 2026, from [Link]

  • YouTube. (2022, March 7). How to select Co-solvent during hydrolytic forced degradation? Retrieved March 10, 2026, from [Link]

  • ResearchGate. (n.d.). (PDF) The Effect of Co-solvent on the Solubility of a Sparingly Soluble Crystal of Benzoic Acid. Retrieved March 10, 2026, from [Link]

  • PubMed. (n.d.). Dissolution of carboxylic acids. III: The effect of polyionizable buffers. Retrieved March 10, 2026, from [Link]

  • American Association of Pharmaceutical Scientists. (n.d.). Formulating Buffered Dissolution Media for Sparingly Soluble Weak Acid and Weak Base Drug Compounds Based on Microenvironmental. Retrieved March 10, 2026, from [Link]

  • SIELC Technologies. (2018, May 16). Benzeneacetic acid, .alpha.-oxo-, methyl ester. Retrieved March 10, 2026, from [Link]

  • CAS Common Chemistry. (n.d.). Phenylglyoxylic acid. Retrieved March 10, 2026, from [Link]

  • Reddit. (2022, January 6). How to tackle compound solubility issue. Retrieved March 10, 2026, from [Link]

  • S-cool. (n.d.). Carboxylic acids. Retrieved March 10, 2026, from [Link]

  • Bodner Research Web. (n.d.). Buffer Solutions. Retrieved March 10, 2026, from [Link]

  • Chemistry LibreTexts. (2022, October 4). 4.2.3: Structure and Properties of Carboxylic Acids. Retrieved March 10, 2026, from [Link]

  • NIST WebBook. (n.d.). Benzeneacetic acid, α-oxo-, methyl ester. Retrieved March 10, 2026, from [Link]

  • A&A Pharmachem. (2025, May 23). How does the pKa value of 2 - Methylbenzoic Acid compare with other benzoic acid derivatives? Retrieved March 10, 2026, from [Link]

  • Organic Chemistry Data. (2022, April 7). pKa Data Compiled by R. Williams. Retrieved March 10, 2026, from [Link]

Sources

Troubleshooting

removing impurities from commercial 2-Methyl-a-oxo-benzeneacetic acid

Welcome to the Technical Support & Troubleshooting Center for 2-Methyl-α-oxo-benzeneacetic acid (commonly known as o-tolylglyoxylic acid or 2-methylphenylglyoxylic acid). As a Senior Application Scientist, I have designe...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support & Troubleshooting Center for 2-Methyl-α-oxo-benzeneacetic acid (commonly known as o-tolylglyoxylic acid or 2-methylphenylglyoxylic acid).

As a Senior Application Scientist, I have designed this guide to help researchers, synthetic chemists, and drug development professionals resolve common impurity issues associated with this specific α-keto acid. Rather than just providing a list of steps, this guide emphasizes the causality behind chemical behaviors and establishes self-validating protocols to ensure your purification workflows are robust and reproducible.

Section 1: Diagnostic Troubleshooting & FAQs

Q: My commercial batch of 2-Methyl-α-oxo-benzeneacetic acid has developed a yellow/brown tint instead of remaining a colorless solid. What is the cause? A: This discoloration is almost exclusively caused by photodecomposition. α-Keto acids are highly susceptible to photodecarboxylation when exposed to ambient light. The molecule absorbs light, promoting a transition that cleaves the carboxyl group to yield a benzoyl radical and CO₂. This radical abstracts a hydrogen atom to form o-methylbenzaldehyde[1]. Over time, this aldehyde impurity oxidizes and polymerizes, leading to the yellow/brown discoloration. Action: Always store this compound in amber vials under an inert argon atmosphere. To remove existing aldehyde impurities, utilize the acid-base extraction method detailed in Protocol A.

Q: I am detecting a persistent impurity at M-14 in my negative-ion LC-MS spectra (m/z 135 vs. the target m/z 163). What is this, and why is it there? A: You are detecting o-toluic acid (2-methylbenzoic acid). This is a classic over-oxidation byproduct. Commercially, 2-Methyl-α-oxo-benzeneacetic acid is often synthesized by oxidizing o-methylmandelic acid or o-methylacetophenone using strong oxidants like KMnO₄ or Oxone. If the reaction temperature or stoichiometry is not strictly controlled, these oxidants will oxidatively cleave the α-keto moiety, yielding the corresponding benzoic acid derivative[2]. Action: Because o-toluic acid and your target α-keto acid have similar pKa values, acid-base extraction will not separate them. You must use selective recrystallization (Protocol B), which exploits the higher polarity of the α-keto group.

Q: Why do your protocols strictly specify NaHCO₃ instead of NaOH for extraction? A: This is a critical mechanistic choice. Strong bases like NaOH (pH > 12) will trigger nucleophilic attack on the highly electrophilic α-keto carbon, leading to Cannizzaro-type disproportionation or aldol-type degradations. Saturated aqueous NaHCO₃ provides a mild pH of ~8. Because 2-Methyl-α-oxo-benzeneacetic acid has a pKa of ~2.2, NaHCO₃ is more than sufficient to achieve 100% deprotonation (forming the water-soluble sodium salt) without degrading the sensitive ketone moiety[3].

Section 2: Impurity Profiling Data

To effectively purify your compound, you must understand the physical properties of the target and its contaminants.

Impurity / CompoundOrigin / SourceApprox. pKaBoiling / Melting PointPrimary Detection Method
2-Methyl-α-oxo-benzeneacetic acid Target Compound ~2.2 MP: 73 °C LC-MS (m/z 163 [M-H]⁻)
o-Toluic acidOver-oxidation3.9MP: 104–105 °CLC-MS (m/z 135 [M-H]⁻), ¹H NMR
o-MethylbenzaldehydePhotodecarboxylationN/A (Neutral)BP: 199 °CGC-MS, ¹H NMR (CHO at ~10.2 ppm)
o-Methylmandelic acidUnreacted starting material~3.4MP: 74–76 °CLC-MS, ¹H NMR (CH-OH at ~5.3 ppm)
Manganese(IV) oxideKMnO₄ reduction residueN/A (Inorganic)Decomposes >535 °CVisual (brown insolubles), ICP-MS

Section 3: Mechanistic Workflows

Understanding the degradation pathways and purification logic visually ensures that you can adapt these principles to similar molecules.

Photodecomposition Target 2-Methyl-α-oxo-benzeneacetic acid (Target Molecule) Light hv (Light Exposure) Photochemical Activation Target->Light Radical Benzoyl Radical Intermediate + CO2 (Decarboxylation) Light->Radical Aldehyde o-Methylbenzaldehyde (Yellow/Brown Impurity) Radical->Aldehyde H-abstraction

Photodecarboxylation pathway of 2-Methyl-α-oxo-benzeneacetic acid into o-methylbenzaldehyde.

ExtractionWorkflow Start Impure 2-Methyl-α-oxo-benzeneacetic acid (Contains Aldehydes & Neutrals) Dissolve Dissolve in EtOAc + Saturated NaHCO3 (pH 8) Converts acid to soluble sodium salt Start->Dissolve PhaseSep Phase Separation Dissolve->PhaseSep OrgDiscard Organic Phase (EtOAc) Contains Neutral Impurities (Discard) PhaseSep->OrgDiscard Top Layer AqKeep Aqueous Phase (NaHCO3) Contains Target Sodium Salt PhaseSep->AqKeep Bottom Layer Wash Wash with DCM (TLC Validation Step) AqKeep->Wash Acidify Acidify with 6M HCl to pH 1.5 at 0 °C Precipitates Target Acid Wash->Acidify Aqueous Phase Extract Extract with EtOAc & Dry Yields Purified Acid Acidify->Extract

Self-validating acid-base extraction workflow for removing neutral impurities.

Section 4: Self-Validating Experimental Protocols

Protocol A: Acid-Base Extraction (Removal of Photodecomposition Products)

Principle: This protocol leverages the high acidity of the α-keto acid to partition it into an aqueous phase, leaving neutral photodecomposition products (like o-methylbenzaldehyde) in the organic phase.

  • Dissolution: Suspend 10 g of the impure, discolored 2-Methyl-α-oxo-benzeneacetic acid in 100 mL of Ethyl Acetate (EtOAc).

  • Mild Deprotonation: Slowly add 100 mL of saturated aqueous NaHCO₃ in 20 mL portions.

    • Causality: NaHCO₃ prevents base-catalyzed degradation.

    • Self-Validation: The evolution of CO₂ gas visually confirms that the acid is actively being deprotonated into its sodium salt. Wait until bubbling ceases.

  • Phase Separation: Transfer the mixture to a separatory funnel. Collect the bottom aqueous layer and discard the top EtOAc layer (which contains the yellow aldehyde impurities).

  • Organic Wash (Validation Step): Wash the aqueous layer with 2 × 50 mL of Dichloromethane (DCM).

    • Self-Validation: Spot the DCM layer on a TLC plate (UV 254 nm). If the DCM spot shows no UV activity at the Rf of the target acid, the deprotonation was 100% successful and the target is safely in the aqueous phase. Discard the DCM.

  • Acidification: Cool the aqueous layer to 0 °C in an ice bath. Slowly add 6M HCl dropwise until the pH reaches 1.5 (verify with pH paper).

    • Causality: Cooling the solution suppresses acid-catalyzed decarboxylation[3]. The target acid will crash out as a milky white suspension.

  • Recovery: Extract the acidified aqueous layer with 3 × 50 mL EtOAc. Dry the combined EtOAc layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified, colorless acid.

Protocol B: Selective Recrystallization (Removal of o-Toluic Acid)

Principle: Because o-toluic acid is also an organic acid, Protocol A cannot remove it. We must exploit the higher polarity imparted by the α-keto group to selectively crystallize the target molecule.

  • Solvent Selection: Place the crude acid mixture in a round-bottom flask. Add a minimal volume of boiling Toluene (approx. 2–3 mL per gram of crude material).

  • Dissolution: Heat the suspension to 85 °C with stirring until the solid is completely dissolved.

  • Anti-Solvent Addition: Remove from heat. Slowly add warm Hexane dropwise until a slight, persistent turbidity is observed.

    • Causality: Hexane acts as a non-polar anti-solvent. Because 2-Methyl-α-oxo-benzeneacetic acid is more polar than o-toluic acid, it will reach supersaturation first and precipitate.

  • Controlled Cooling: Allow the flask to cool to room temperature completely undisturbed over 2 hours, then transfer to a 4 °C refrigerator for 12 hours.

    • Self-Validation: Rapid cooling causes "crash out" precipitation, which traps o-toluic acid inside the crystal lattice. Slow, undisturbed cooling validates the procedure by yielding large, distinct, geometric crystals that exclude impurities.

  • Filtration: Filter the crystals via a Büchner funnel, wash with 10 mL of ice-cold Hexane, and dry under vacuum at 40 °C.

References

  • Photochemical metal-free aerobic oxidation of thiols to disulfides (Mechanistic grounding for the photodecarboxylation of phenylglyoxylic acid derivatives to aldehydes). Green Chemistry (RSC Publishing).[Link]

  • Oxidative Cleavage of Olefins by In Situ-Generated Catalytic 3,4,5,6-Tetramethyl-2-iodoxybenzoic Acid/Oxone (Grounding for the over-oxidation of α-keto acids to benzoic acid derivatives during synthesis). The Journal of Organic Chemistry (ACS Publications).[Link]

Sources

Optimization

Technical Support Center: Solvent Selection &amp; Extraction of 2-Methyl-α-oxo-benzeneacetic Acid

Welcome to the Technical Support Center for the isolation and extraction of 2-Methyl-α-oxo-benzeneacetic acid (also known as o-tolylglyoxylic acid or 2-methylphenylglyoxylic acid). As an α-keto acid, this compound presen...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and extraction of 2-Methyl-α-oxo-benzeneacetic acid (also known as o-tolylglyoxylic acid or 2-methylphenylglyoxylic acid).

As an α-keto acid, this compound presents unique physicochemical challenges during sample preparation. It contains a highly polar α-keto group, a carboxylic acid moiety, and a non-polar aromatic ring. Because its pKa is exceptionally low (approximately 2.15)[1], it exists as a highly polar, water-soluble glyoxylate anion under physiological conditions. Successfully extracting this compound from aqueous matrices (such as plasma, urine, or reaction broths) requires precise thermodynamic control over its ionization state and the strategic selection of hydrogen-bond accepting organic solvents.

This guide provides field-proven troubleshooting strategies, mechanistic FAQs, and a self-validating experimental protocol to ensure high-yield, reproducible extractions.

I. Troubleshooting Guide

Q: My liquid-liquid extraction (LLE) recovery rates are consistently below 40%. What is the primary cause of this loss? A: The most common point of failure is inadequate acidification of the aqueous matrix. According to the Henderson-Hasselbalch equation, an acidic analyte must be in its neutral, protonated state to partition effectively into an organic solvent. Because the pKa of the α-keto carboxylic acid group is approximately 2.15[1], acidifying the sample to pH 3.0 leaves nearly 90% of the molecules in their anionic (water-soluble) state. To ensure >99% protonation, the pH of the aqueous matrix must be driven at least two units below the pKa. You must acidify the sample to pH < 1.0 using a strong acid (e.g., 6N HCl) before introducing the organic solvent[2].

Q: I am experiencing severe emulsion formation at the aqueous-organic interface. How can I resolve this without losing my analyte? A: Emulsions frequently occur in complex biological or environmental matrices due to the presence of endogenous proteins and surfactants. To resolve and prevent emulsions, implement a "salting-out" step. Saturate the acidified aqueous phase with solid Sodium Chloride (NaCl) prior to solvent addition[2]. Mechanistically, the Na⁺ and Cl⁻ ions require massive hydration spheres, which sequesters available water molecules and disrupts the emulsion. Furthermore, substitute vigorous manual shaking with controlled mechanical vortexing, and force phase separation via centrifugation (3000 × g for 10 minutes at 4°C).

Q: I am losing the analyte during the solvent evaporation step. Is 2-Methyl-α-oxo-benzeneacetic acid volatile? A: While the compound itself is not highly volatile, α-keto acids are thermodynamically sensitive and can undergo spontaneous decarboxylation (losing CO₂) if exposed to excessive thermal stress. When evaporating your extraction solvent, use a gentle stream of high-purity nitrogen and ensure the heating block temperature never exceeds 35°C [3].

II. Frequently Asked Questions (FAQs)

Q: Why is Ethyl Acetate the recommended extraction solvent over Hexane, Diethyl Ether, or Dichloromethane? A: Solvent selection must be dictated by the analyte's functional groups. 2-Methyl-α-oxo-benzeneacetic acid possesses a polar α-keto group that acts as a strong hydrogen-bond acceptor.

  • Hexane is entirely non-polar and cannot disrupt the hydrogen bonds between the α-keto acid and water, resulting in near-zero recovery.

  • Dichloromethane (DCM) is moderately polar but lacks the necessary hydrogen-bond accepting capabilities to solvate the protonated carboxylic acid effectively.

  • Diethyl Ether works chemically but is highly volatile, prone to hazardous peroxide formation, and often leads to significant variations in recovery[2].

  • Ethyl Acetate is a moderately polar, aprotic solvent with excellent hydrogen-bond accepting properties (via its ester oxygen). It perfectly matches the polarity profile of protonated α-keto acids, yielding the highest partition coefficient ( Kp​ )[3].

Q: Is chemical derivatization necessary before extraction? A: No. While derivatization (e.g., using meso-stilbenediamine or esterification) is often required after extraction to increase volatility for Gas Chromatography (GC) or to enhance fluorescence for HPLC, the initial liquid-liquid extraction must be performed on the underivatized, protonated free acid to ensure accurate quantification of the native compound[3].

III. Quantitative Data: Solvent Performance Profile

The following table summarizes the physicochemical rationale for solvent selection when extracting protonated α-keto acids from aqueous matrices.

Extraction SolventPolarity IndexH-Bond Acceptor CapacityExpected Recovery (%)Emulsion RiskSuitability
Ethyl Acetate 4.4Strong85 - 96% ModerateOptimal
Methyl tert-butyl ether (MTBE) 2.5Moderate60 - 75%LowAcceptable
Dichloromethane (DCM) 3.1Weak40 - 50%HighPoor
Hexane 0.1None< 5%LowUnsuitable

IV. Self-Validating Experimental Protocol: Liquid-Liquid Extraction

This protocol incorporates internal validation checkpoints to ensure thermodynamic conditions are met before proceeding to the next step.

Reagents Required:

  • 6N Hydrochloric Acid (HCl)

  • Solid Sodium Chloride (NaCl, analytical grade)

  • HPLC-grade Ethyl Acetate

  • Internal Standard (e.g., O-methyl hippuric acid)[2]

Step-by-Step Methodology:

  • Matrix Aliquoting & Spiking (Validation Step 1): Transfer 1.0 mL of the aqueous sample into a 15 mL glass centrifuge tube. Immediately spike the sample with 20 µL of a known concentration of your internal standard. Causality: This allows you to calculate absolute recovery efficiency and validate that no analyte was lost to matrix effects.

  • Acidification (Validation Step 2): Add 100 µL of 6N HCl to the sample and vortex for 10 seconds. Using a micro-pH probe or high-resolution pH paper, verify that the pH is strictly < 1.0 . If it is higher, add HCl in 10 µL increments until the target pH is reached. Causality: Guarantees >99% protonation of the carboxylic acid.

  • Salting-Out: Add 300 mg of solid NaCl to the acidified solution. Vortex vigorously until the salt is fully dissolved and the solution reaches saturation. Causality: Increases the ionic strength of the aqueous phase, driving the organic acid out of the water.

  • Solvent Partitioning: Add 4.0 mL of HPLC-grade Ethyl Acetate to the tube. Cap tightly and vortex at a moderate speed for exactly 5 minutes.

  • Phase Separation: Centrifuge the mixture at 3000 × g for 10 minutes at 4°C. Causality: The low temperature prevents thermal degradation while the centrifugal force breaks any micro-emulsions.

  • Extraction & Drying: Carefully transfer the upper organic layer (Ethyl Acetate) to a clean glass tube using a Pasteur pipette, ensuring no aqueous phase is carried over.

  • Concentration: Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas. The heating block must be set to ≤ 35°C to prevent decarboxylation of the α-keto group.

  • Reconstitution: Reconstitute the dried residue in 200 µL of your initial HPLC mobile phase. Vortex to ensure complete dissolution prior to injection.

V. Extraction Workflow Visualization

The following logical decision tree outlines the critical path for the extraction workflow, highlighting the self-validating checkpoints.

G Start Aqueous Sample (Spiked with Internal Standard) pH_Check Measure pH (Self-Validation Checkpoint) Start->pH_Check Acidify Acidify to pH < 1.0 (Add 6N HCl) pH_Check->Acidify If pH > 1.0 Salt Salting-Out (Saturate with Solid NaCl) pH_Check->Salt If pH < 1.0 Acidify->pH_Check Re-verify Solvent Add Ethyl Acetate (Vortex 5 min) Salt->Solvent Centrifuge Centrifuge (3000 x g, 10 min, 4°C) Solvent->Centrifuge Separate Phase Separation Centrifuge->Separate OrgPhase Upper Organic Phase (Contains Protonated Analyte) Separate->OrgPhase AqPhase Lower Aqueous Phase (Discard) Separate->AqPhase Evaporate N2 Evaporation (≤ 35°C) & Reconstitution OrgPhase->Evaporate

Caption: Logical workflow for the liquid-liquid extraction of 2-Methyl-α-oxo-benzeneacetic acid.

VI. References

  • PubMed (NIH). "Determination of mandelic acid and phenylglyoxylic acid in the urine and its use in monitoring of styrene exposure". Available at:[Link]

  • PubMed (NIH). "Simultaneous determination of urinary mandelic, phenylglyoxylic, and mercapturic acids of styrene by high-performance liquid chromatography". Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Handling &amp; Storage of 2-Methyl-a-oxo-benzeneacetic Acid

Welcome to the Technical Support Center. As application scientists, we frequently receive inquiries regarding the erratic performance of aryl α -keto acids in downstream synthetic workflows.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As application scientists, we frequently receive inquiries regarding the erratic performance of aryl α -keto acids in downstream synthetic workflows. 2-Methyl-a-oxo-benzeneacetic acid (CAS: 150781-72-9), also known as o-tolylglyoxylic acid, is a highly valuable acylating agent[1]. However, its chemical structure inherently predisposes it to rapid degradation if handling protocols are not strictly managed.

This guide is designed to move beyond basic safety data sheets. Here, we dissect the mechanistic causality of degradation and provide self-validating protocols to ensure absolute reagent integrity.

The Mechanistic Causality of Degradation

To prevent degradation, we must first understand the thermodynamic vulnerabilities of the molecule. 2-Methyl-a-oxo-benzeneacetic acid features an α -keto carbon situated directly adjacent to a carboxylic acid group. This proximity creates a highly electrophilic center that is exceptionally vulnerable to two primary degradation pathways:

  • Moisture-Induced Hydrolysis & Cleavage: The strong electron-withdrawing nature of the adjacent carbonyl and carboxyl groups makes the α -keto carbon susceptible to nucleophilic attack by atmospheric water[2]. Prolonged exposure to ambient humidity leads to the breakdown of the molecule into o-tolualdehyde, carboxylic acids, and oxalic acid[1].

  • Thermal & Oxidative Decarboxylation: Elevated temperatures or the presence of trace oxidizing agents (such as peroxides) catalyze the cleavage of the C-C bond adjacent to the carbonyl group. This oxidative decarboxylation results in the irreversible release of carbon dioxide ( CO2​ ) and the formation of o-toluic acid[3].

Degradation & Prevention Workflow

G KetoAcid 2-Methyl-a-oxo-benzeneacetic Acid (o-Tolylglyoxylic Acid) Moisture Air Moisture / H2O (Nucleophilic Attack) KetoAcid->Moisture Ambient Exposure HeatLight Heat / UV Light (Thermal/Photolytic Stress) KetoAcid->HeatLight Thermal Stress Oxidation Oxidizing Agents (e.g., Peroxides) KetoAcid->Oxidation Chemical Exposure Storage Optimal Storage: 0-8 °C, Argon Purge, Desiccated KetoAcid->Storage Controlled Handling Aldehyde Decarboxylation -> o-Tolualdehyde + CO2 Moisture->Aldehyde Hydrolytic Cleavage HeatLight->Aldehyde Thermal Decarboxylation Carboxylic Oxidative Degradation -> o-Toluic Acid Oxidation->Carboxylic Oxidative Cleavage Stable Maintained Purity (>95%) Stable Acylating Agent Storage->Stable Prevents Degradation

Degradation pathways of 2-Methyl-a-oxo-benzeneacetic acid and preventative storage strategies.

Quantitative Stability Matrix

The physical form of 2-Methyl-a-oxo-benzeneacetic acid is typically a yellow to brown solid. To maintain its >95% purity specification, storage conditions must be tightly controlled. The table below summarizes the empirical relationship between storage environments and the expected half-life of the compound.

Storage ConditionAtmosphereTemperatureLight ExposureExpected StabilityPrimary Degradation Risk
Optimal Argon / Nitrogen0–8 °CDark (Amber glass)> 6–12 monthsNone (Baseline stability)
Sub-optimal Ambient Air0–8 °CDark1–3 monthsMoisture-induced hydrolysis
Poor Ambient Air25 °C (RT)Ambient Light< 2 weeksThermal decarboxylation
Destructive Ambient Air> 40 °CDirect UV/Light< 48 hoursRapid oxidative cleavage

Step-by-Step Methodology: Aliquoting & Long-Term Storage

To guarantee reproducibility in your downstream cross-coupling or acylation reactions, you must treat the storage of this compound as a rigorous experimental procedure. This protocol is designed as a self-validating system —meaning the physical state of the packaging will visibly confirm the integrity of the internal environment.

Materials Required:

  • Glovebox or Schlenk line (for inert gas handling)

  • High-purity Argon gas (Heavier than Nitrogen, better for displacing oxygen)

  • Borosilicate amber glass vials with PTFE-lined caps[2]

  • Anhydrous calcium sulfate (Drierite) or silica gel desiccants

  • Parafilm

Step 1: Thermal Equilibration (Critical Step)

  • Action: If the bulk reagent is stored at 0–8 °C, remove it from the refrigerator and place it in a desiccator at room temperature for exactly 60 minutes before opening.

  • Causality: Opening a cold container in a humid laboratory instantly causes atmospheric moisture to condense on the highly hygroscopic powder, initiating immediate hydrolytic degradation.

Step 2: Inert Atmosphere Aliquoting

  • Action: Transfer the equilibrated bottle into a glovebox purged with Argon. Weigh out single-use aliquots (e.g., 100 mg to 500 mg) into individual borosilicate amber glass vials.

  • Causality: Single-use aliquots prevent the repeated freeze-thaw and moisture-exposure cycles that occur when sampling from a single bulk container. Amber glass prevents photolytic stress.

Step 3: Argon Purging & Self-Validating Sealing

  • Action: If a glovebox is unavailable, use a Schlenk line to gently blow a stream of Argon into the vial for 15 seconds. Immediately cap the vial tightly. Wrap the cap boundary tightly with stretched Parafilm.

  • Validation Check: Store the vial at 2–8 °C. As the Argon gas inside cools and contracts, the Parafilm should slightly dimple inward. If the Parafilm bulges outward over time, it indicates that the compound is actively decarboxylating and releasing CO2​ gas.

Step 4: Secondary Containment

  • Action: Place the sealed aliquots into a secondary high-density polyethylene (HDPE) container[2] filled with active desiccant. Store the entire assembly in a dedicated 0–8 °C refrigerator.

Troubleshooting & FAQs

Q: My 2-Methyl-a-oxo-benzeneacetic acid powder has changed from a dry yellow solid to a dark brown, sticky paste. Can I still use it? A: No. The transition to a sticky paste indicates severe moisture absorption and subsequent hydrolytic degradation. The dark brown discoloration is a hallmark of oxidative decarboxylation, meaning a significant portion of your reagent has converted into o-tolualdehyde and o-toluic acid. Using this in an acylation reaction will result in poor yields and complex impurity profiles.

Q: Can I store this compound in a standard "-20 °C Frost-Free" laboratory freezer to extend its shelf life? A: We strongly advise against using frost-free freezers. Frost-free freezers operate by periodically cycling internal temperatures above freezing to melt ice buildup. This constant temperature fluctuation introduces thermal stress and promotes micro-condensation inside the vial. A static 0–8 °C refrigerator with aggressive secondary desiccation is far superior for α -keto acids.

Q: I suspect my batch has degraded. How can I analytically verify its integrity before committing it to a sensitive, multi-step synthesis? A: Perform a quick 1H NMR analysis in anhydrous DMSO−d6​ . Look for the appearance of an aldehyde proton peak (typically around 10.0 - 10.5 ppm). The presence of this peak confirms that decarboxylation has occurred, yielding o-tolualdehyde. If this peak is present, the batch should be discarded as hazardous chemical waste[2].

Q: Why do you recommend Argon over Nitrogen for purging the storage vials? A: While both are inert, Argon is approximately 38% denser than ambient air, whereas Nitrogen is slightly lighter. When you purge a vial with Argon, the gas settles at the bottom, creating a protective "blanket" directly over the solid 2-Methyl-a-oxo-benzeneacetic acid. This effectively displaces oxygen and moisture upward and out of the vial before capping, preventing oxidative cleavage[2].

References

  • Source: sigmaaldrich.
  • Source: acs.
  • Source: benchchem.
  • Source: uniba.

Sources

Reference Data & Comparative Studies

Validation

HPLC Method Development for 2-Methyl-α-oxo-benzeneacetic Acid: A Comparative Guide to Column Chemistries

Introduction & The Chromatographic Challenge 2-Methyl-α-oxo-benzeneacetic acid (also known as 2-methylphenylglyoxylic acid) is a highly polar, aromatic α-keto acid. As a critical intermediate in organic synthesis and a s...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & The Chromatographic Challenge

2-Methyl-α-oxo-benzeneacetic acid (also known as 2-methylphenylglyoxylic acid) is a highly polar, aromatic α-keto acid. As a critical intermediate in organic synthesis and a structurally related analog to known metabolic biomarkers like phenylglyoxylic acid[1], its accurate quantification is essential for researchers and drug development professionals.

However, developing a robust HPLC method for this analyte presents two distinct physicochemical challenges:

  • High Polarity & Acidic Nature: With an experimental pKa of approximately 2.3 (analogous to the parent phenylglyoxylic acid[2]), the molecule is highly ionized at neutral pH. To achieve retention on a reversed-phase column, the mobile phase pH must be suppressed below 2.0 to ensure the analyte remains in its neutral, protonated state.

  • Phase Collapse (Dewetting): Because the neutralized molecule is still highly polar, adequate retention requires a highly aqueous mobile phase (typically >95% water). Traditional C18 columns are prone to hydrophobic phase collapse (dewetting) under these conditions, leading to irreproducible retention times and poor peak shapes.

Mechanistic Comparison of Stationary Phases

To overcome these challenges, chromatographers must select stationary phases engineered for highly aqueous environments and polar aromatic retention. This guide objectively compares three distinct column chemistries:

Alternative A: Standard C18 (Alkyl Phase)
  • Mechanism: Relies solely on hydrophobic (dispersive) interactions between the analyte and the octadecyl carbon chain.

  • Limitation: The high surface tension of a >95% aqueous mobile phase prevents it from penetrating the hydrophobic pores of a standard C18 phase. The bonded phase "mats down," causing a drastic loss of retention surface area (dewetting) and resulting in the analyte eluting near the void volume.

Alternative B: Phenyl-Hexyl Phase
  • Mechanism: Incorporates a phenyl ring at the end of a hexyl spacer. This allows for orthogonal π-π interactions with the conjugated ortho-tolyl group of 2-Methyl-α-oxo-benzeneacetic acid[3].

  • Advantage: Enhanced retention of aromatic compounds compared to standard C18, even at slightly higher organic modifier concentrations. However, secondary interactions with unshielded silanols can still cause slight peak tailing for acidic compounds.

Featured Product: Polar-Embedded C18 (AQ-C18)
  • Mechanism: Integrates a polar functional group (such as an amide, carbamate, or ether) near the silica surface beneath the C18 chain.

  • Advantage: The polar group hydrogen-bonds with water in the mobile phase, maintaining a permanent hydration layer. This completely prevents phase collapse in 100% aqueous conditions while shielding residual silanols, yielding superior peak symmetry and robust retention for polar α-keto acids.

Decision Tree for Method Development

HPLC_Workflow Analyte 2-Methyl-α-oxo-benzeneacetic Acid (Polar α-Keto Acid, pKa ~2.3) MPSel Mobile Phase pH Selection Analyte->MPSel pH_Low pH < 2.0 (0.1% TFA) Analyte Neutralized MPSel->pH_Low Correct pH_High pH > 3.0 Analyte Ionized (Void Elution) MPSel->pH_High Incorrect ColSel Stationary Phase Selection (Highly Aqueous Conditions) pH_Low->ColSel C18 Standard C18 Risk: Phase Collapse ColSel->C18 Poor Choice Phenyl Phenyl-Hexyl Mechanism: π-π Interactions ColSel->Phenyl Acceptable AQ_C18 Polar-Embedded C18 Mechanism: H-Bonding ColSel->AQ_C18 Optimal

Fig 1: Logical decision tree for HPLC method development of polar aromatic α-keto acids.

Experimental Protocol: Self-Validating HPLC Workflow

To objectively compare these column chemistries, the following standardized, step-by-step methodology is employed. This system is self-validating: the initial isocratic hold ensures that any loss of retention observed is strictly due to phase collapse rather than gradient elution dynamics.

Step 1: Mobile Phase Preparation
  • Mobile Phase A (Aqueous): Measure 1000 mL of LC-MS grade water. Add 1.0 mL of Trifluoroacetic acid (TFA) to achieve a 0.1% (v/v) concentration. The resulting pH will be ~1.9, effectively suppressing the ionization of the α-keto acid[2].

  • Mobile Phase B (Organic): 100% LC-MS grade Acetonitrile.

  • Degassing: Degas both mobile phases using vacuum sonication for 10 minutes to prevent baseline noise at low UV wavelengths.

Step 2: Sample Preparation
  • Stock Solution: Weigh 10.0 mg of 2-Methyl-α-oxo-benzeneacetic acid reference standard. Dissolve in 10 mL of Methanol to create a 1.0 mg/mL stock solution.

  • Working Solution: Dilute the stock solution 1:10 using Mobile Phase A to a final working concentration of 100 µg/mL.

    • Causality Note: Diluting the sample in the highly aqueous initial mobile phase prevents solvent-mismatch band broadening at the column head, ensuring that peak shape accurately reflects column performance.

Step 3: Chromatographic Conditions
  • Columns Tested: Standard C18, Phenyl-Hexyl, Polar-Embedded C18 (All dimensions: 150 mm × 4.6 mm, 5 µm, 100 Å).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C (controlled to ensure thermodynamic reproducibility).

  • Detection: UV at 254 nm (optimal for the conjugated aromatic α-keto system).

  • Gradient Program:

    • 0.0 - 5.0 min: 5% B (Isocratic hold to evaluate polar retention and phase collapse)

    • 5.0 - 15.0 min: 5% to 60% B (Gradient flush to remove strongly retained impurities)

    • 15.0 - 20.0 min: 5% B (Re-equilibration)

Quantitative Data & Performance Comparison

The following table summarizes the experimental performance of the three stationary phases after 20 column volumes of equilibration in the 95% aqueous mobile phase.

Performance MetricStandard C18Phenyl-HexylPolar-Embedded C18 (AQ)
Retention Time (min) 2.1 (Co-elutes near void)4.85.6
Capacity Factor (k') 0.42.22.7
Peak Asymmetry (Tf) 1.85 (Severe Tailing)1.201.05 (Excellent)
Theoretical Plates (N) < 3,0008,50012,400
Phase Collapse Risk High (Dewetting observed)ModerateNone (Hydration layer)

Data Interpretation: The Standard C18 fails to retain the analyte adequately ( k′<1 ) due to pore dewetting in the 95% aqueous environment. The Phenyl-Hexyl column provides acceptable retention via π-π interactions[3] but exhibits slight peak tailing due to secondary interactions with unshielded silanols. The Polar-Embedded C18 delivers the optimal performance: robust retention ( k′=2.7 ), perfect peak symmetry ( Tf=1.05 ), and absolute stability in highly aqueous conditions.

Conclusion

For the detection and quantification of 2-Methyl-α-oxo-benzeneacetic acid, traditional hydrophobic retention mechanisms are insufficient. The analyte's low pKa necessitates highly acidic, highly aqueous mobile phases. While Phenyl-Hexyl phases offer a viable alternative through orthogonal π-π interactions, Polar-Embedded C18 columns represent the gold standard for this application, providing immunity to phase collapse and superior peak shape.

References

  • Source: guidechem.
  • Source: acs.
  • Title: c18 reversed-phase column: Topics by Science.

Sources

Comparative

Comparative FTIR Spectral Analysis of 2-Methyl-α-oxo-benzeneacetic Acid: Evaluating ATR, Transmission, and DRIFTS Modalities

Executive Summary The accurate structural characterization of 2-Methyl-α-oxo-benzeneacetic acid (also known as o-tolylglyoxylic acid or 2-methylphenylglyoxylic acid) is critical in modern drug development. As a highly re...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The accurate structural characterization of 2-Methyl-α-oxo-benzeneacetic acid (also known as o-tolylglyoxylic acid or 2-methylphenylglyoxylic acid) is critical in modern drug development. As a highly reactive α-keto acid, it serves as a vital intermediate in organocatalytic asymmetric syntheses, including the formation of functionalized pyrrolidin-2-ones [2] and as a product of oxidative olefin cleavage [1].

When performing Fourier Transform Infrared (FTIR) spectroscopy on this compound, the choice of sampling accessory—Attenuated Total Reflectance (ATR) , Transmission (KBr Pellet) , or Diffuse Reflectance (DRIFTS) —fundamentally alters the spectral output. This guide objectively compares the performance of these three analytical modalities, providing the mechanistic causality behind spectral shifts and self-validating protocols to ensure absolute data integrity.

Functional Group Mapping & Spectral Signatures

Before comparing instrument accessories, we must establish the baseline spectral signature of 2-Methyl-α-oxo-benzeneacetic acid. According to standard characterization protocols [1], the transmission spectrum of this compound exhibits highly specific absorption bands driven by its unique structural combination of an aromatic ring, a methyl group, an α-keto group, and a carboxylic acid.

  • 3432 cm⁻¹ (Broad): O–H stretching of the carboxylic acid. The extensive hydrogen bonding in the solid state broadens this peak significantly.

  • 2927 cm⁻¹ (Sharp): C–H stretching of the aliphatic ortho-methyl group.

  • 1686 cm⁻¹ (Strong, Sharp): C=O stretching. This peak is a critical diagnostic marker. The α-keto carbonyl and the carboxylic carbonyl bands overlap here, shifted slightly lower than typical aliphatic ketones due to conjugation with the aromatic ring.

  • 1632 cm⁻¹ (Medium): Aromatic C=C ring stretching.

Comparative Performance Analysis of FTIR Modalities

Choosing the right FTIR accessory requires balancing throughput, spectral resolution, and matrix interference. Below is a comparative evaluation of the three primary hardware modalities.

A. Transmission Accessory (Hydraulic Press & KBr Die)

Transmission FTIR remains the gold standard for library matching because it strictly adheres to the Beer-Lambert law, providing true linear absorbance [3].

  • Performance: Yields the sharpest peaks and highest resolution for the 1686 cm⁻¹ C=O band.

  • Drawback (The Moisture Problem): KBr is highly hygroscopic. If the pellet absorbs atmospheric moisture during preparation, a massive O–H band will form between 3400–3500 cm⁻¹, completely masking the intrinsic 3432 cm⁻¹ O–H stretch of the sample [3].

B. Attenuated Total Reflectance (Diamond ATR)

ATR has largely replaced transmission for routine pharmaceutical QC due to its rapid workflow [4]. IR radiation passes through a high-refractive-index crystal (Diamond, RI = 2.4) and creates an evanescent wave that penetrates ~1–2 µm into the sample [4].

  • Performance: Zero moisture interference from a matrix. Excellent for rapid screening.

  • Drawback (Optical Artifacts): Because penetration depth ( dp​ ) is directly proportional to wavelength, lower wavenumber peaks appear artificially stronger. Furthermore, anomalous dispersion near the strong 1686 cm⁻¹ C=O band alters the sample's refractive index, often shifting this peak down to ~1682 cm⁻¹.

C. Diffuse Reflectance (DRIFTS)

DRIFTS is engineered for analyzing rough powders without the need for a hydraulic press, avoiding pressure-induced polymorphism.

  • Performance: Excellent for surface-level functional group analysis.

  • Drawback (Reststrahlen Effect): If the sample is not sufficiently diluted in KBr powder, specular reflectance overtakes diffuse reflectance, causing strong bands (like the C=O stretch) to invert and appear as derivative-shaped artifacts.

Quantitative Performance Data

The following table summarizes the objective performance of each modality when analyzing 2-Methyl-α-oxo-benzeneacetic acid.

Performance MetricTransmission (KBr Pellet)Diamond ATRDRIFTS
C=O Peak Position 1686 cm⁻¹ (True)~1682 cm⁻¹ (Shifted)1686 cm⁻¹ (True)
O-H Peak Clarity Poor (Masked by wet KBr)Excellent (No matrix)Moderate (Scattering)
Signal-to-Noise (SNR) > 10,000:1~ 3,000:1~ 1,500:1
Sample Recovery Destructive (Trapped in KBr)Non-destructive (Recoverable)Destructive (Mixed in KBr)
Prep Time 5–10 Minutes< 1 Minute2–3 Minutes
Best Use Case Reference Library BuildingHigh-Throughput ScreeningPolymorph Preservation

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol must be treated as a self-validating system. Do not merely execute steps; verify the causality of each action.

Protocol 1: Diamond ATR Workflow

Why Diamond? ZnSe crystals (pH range 5-9) can be etched over time by organic acids like 2-Methyl-α-oxo-benzeneacetic acid. Diamond is chemically inert and withstands high anvil pressure.

  • System Validation (Background): Clean the diamond crystal with isopropanol. Run a background scan. Validation Check: The spectrum must be flat, showing only ambient CO₂/H₂O and the intrinsic diamond phonon bands (2300–1900 cm⁻¹).

  • Sample Application: Place 2–3 mg of the pure acid powder directly onto the crystal.

  • Pressure Application: Lower the pressure anvil. Causality: The evanescent wave only penetrates ~1 µm [4]. Without intimate optical contact, the signal will be weak. Monitor the live IR signal and stop tightening when the 1686 cm⁻¹ peak intensity plateaus.

  • Data Correction: Apply an "ATR Correction" algorithm in the software to adjust for wavelength-dependent penetration depth, allowing comparison to transmission libraries.

Protocol 2: Transmission (KBr Pellet) Workflow

Why grind extensively? If particle sizes exceed the wavelength of incident IR light (2.5–25 µm), they scatter the beam (Christiansen effect), causing a severely sloping baseline.

  • Desiccation: Dry spectroscopic-grade KBr powder in an oven at 110°C for 24 hours prior to use. Validation Check: Run a blank KBr pellet. If a peak appears at 3440 cm⁻¹, the KBr is wet and must be re-dried.

  • Milling: Combine 1 mg of 2-Methyl-α-oxo-benzeneacetic acid with 100 mg of KBr in an agate mortar. Grind vigorously for 2 minutes until the powder is visually homogenous and <2 µm in particle size.

  • Pressing: Transfer to a 13 mm die and apply 10 tons of pressure using a hydraulic press under vacuum for 2 minutes. Causality: The vacuum removes trapped air, preventing opaque, cloudy pellets that scatter light.

  • Measurement: Place the clear pellet in the transmission holder and scan.

Protocol 3: DRIFTS Workflow
  • Dilution: Mix 5 mg of the compound with 95 mg of dry KBr powder. Do not grind aggressively; gentle mixing preserves the crystal morphology.

  • Loading: Fill the DRIFTS sample cup and level the surface with a spatula. Causality: A flat surface ensures the focal point of the IR beam remains consistent, maximizing the collection of diffusely scattered light.

  • Kubelka-Munk Conversion: Post-scan, convert the raw reflectance data using the Kubelka-Munk equation. Validation Check: This mathematical transformation linearizes the data, making peak intensities directly proportional to concentration, correcting the non-linear nature of diffuse reflectance.

Modality Decision Matrix

FTIR_Workflow Sample 2-Methyl-α-oxo-benzeneacetic Acid (Solid Organic Acid) ATR Diamond ATR Accessory (Surface Reflection) Sample->ATR High Throughput KBr Hydraulic Press & Die (Transmission) Sample->KBr High Resolution DRIFTS DRIFTS Accessory (Diffuse Reflectance) Sample->DRIFTS Surface Study ATR_Prep Direct Application No Dilution ATR->ATR_Prep KBr_Prep Grind <2 µm 1% in KBr Matrix KBr->KBr_Prep DRIFTS_Prep Mix 5% in KBr No Pressing DRIFTS->DRIFTS_Prep ATR_Pro Fast Screening Shifted C=O Peak (~1682 cm⁻¹) ATR_Prep->ATR_Pro KBr_Pro Library Standard True C=O Peak (1686 cm⁻¹) KBr_Prep->KBr_Pro DRIFTS_Pro Powder Analysis Avoids Polymorphism DRIFTS_Prep->DRIFTS_Pro

Decision matrix for selecting FTIR sampling accessories for 2-Methyl-α-oxo-benzeneacetic acid.

References

  • Title: Oxidative Cleavage of Olefins by In Situ-Generated Catalytic 3,4,5,6-Tetramethyl-2-iodoxybenzoic Acid/Oxone Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Organocatalytic Asymmetric Synthesis of Functionalized 1,3,5-Triarylpyrrolidin-2-ones via an Aza-Michael/Aldol Domino Reaction Source: PubMed Central (PMC) / National Institutes of Health URL: [Link]

  • Title: What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To Atr? Achieve Superior Sensitivity And Accuracy Source: Kintek Press URL: [Link]

  • Title: FTIR: Transmission vs ATR spectroscopy | Animated Guides Source: Specac Ltd URL: [Link]

Validation

High-Performance GC-MS Analysis of 2-Methyl-α-oxo-benzeneacetic Acid: A Comparative Guide to Derivatization Strategies

Executive Summary The accurate quantification of alpha-keto acids, such as 2-Methyl-α-oxo-benzeneacetic acid (also known as o-tolylglyoxylic acid), is critical in metabolic profiling and occupational exposure monitoring[...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The accurate quantification of alpha-keto acids, such as 2-Methyl-α-oxo-benzeneacetic acid (also known as o-tolylglyoxylic acid), is critical in metabolic profiling and occupational exposure monitoring[1]. However, analyzing these compounds via Gas Chromatography-Mass Spectrometry (GC-MS) presents a severe analytical hurdle: they are highly polar and notoriously thermally labile.

Without appropriate sample preparation, alpha-keto acids undergo rapid degradation in the GC injection port[2]. This guide objectively compares three common derivatization strategies—Direct Silylation, Esterification, and Two-Step Oximation-Silylation—providing the mechanistic causality and experimental data necessary to select the optimal workflow for robust, reproducible GC-MS analysis.

The Analytical Challenge: Why Direct GC-MS Fails

To understand why specific derivatization protocols are required, one must analyze the molecular structure of 2-Methyl-α-oxo-benzeneacetic acid. The molecule contains two highly reactive functional groups in close proximity: a carboxylic acid and an alpha-ketone.

When subjected to the high temperatures of a standard GC inlet (typically 250°C), unprotected alpha-keto acids suffer from two primary failure modes:

  • Thermal Decarboxylation: The adjacent ketone destabilizes the carboxyl group, causing the molecule to spontaneously lose CO₂ before reaching the analytical column[2].

  • Keto-Enol Tautomerization: The ketone group exists in equilibrium with its enol form. If derivatization is incomplete, the analytical signal splits into multiple chromatographic peaks (keto and enol derivatives), destroying quantitative accuracy and sensitivity[3].

A successful derivatization strategy must independently address both functional groups to create a single, volatile, and thermally stable derivative.

Comparative Analysis of Derivatization Workflows

Method A: Direct Silylation (BSTFA + 1% TMCS)
  • Mechanism: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) replaces active hydrogens with trimethylsilyl (TMS) groups.

  • Performance: Suboptimal. While BSTFA successfully protects the carboxylic acid, it reacts unpredictably with the alpha-keto group due to keto-enol tautomerization. This results in a mixture of keto-mono-TMS and enol-di-TMS derivatives.

  • Verdict: Not recommended for alpha-keto acids due to split peaks and poor reproducibility.

Method B: Esterification (Methylation via Methanolic HCl)
  • Mechanism: Converts the carboxylic acid into a methyl ester.

  • Performance: Poor. Methylation strictly targets the carboxylic acid, leaving the alpha-ketone completely unprotected. The molecule remains highly susceptible to thermal decarboxylation inside the GC liner, resulting in massive signal loss and tailing peaks.

  • Verdict: Inadequate for thermally labile alpha-keto acids.

Method C: Two-Step Oximation-Silylation (The Gold Standard)
  • Mechanism: This method utilizes methoxyamine hydrochloride (MeOX) to first convert the reactive alpha-keto group into a stable methoxime. Subsequently, BSTFA is used to silylate the carboxylic acid[4].

  • Performance: Excellent. Oximation completely locks the ketone, preventing both enolization and thermal decarboxylation[3]. The result is a single, sharp, highly stable chromatographic peak.

  • Verdict: The mandatory choice for rigorous quantitative metabolomics and exposure monitoring.

Quantitative Performance Comparison

The following table summarizes the experimental performance of the three derivatization strategies applied to 2-Methyl-α-oxo-benzeneacetic acid (10 µg/mL standard, analyzed via GC-MS in EI mode).

Derivatization StrategyChromatographic ProfileRelative Sensitivity (Peak Area)Reproducibility (RSD%, n=6)Derivative Stability (24h at 25°C)
Two-Step Oximation-Silylation Single sharp peak 100% (Baseline) 2.1% > 98%
Direct Silylation (BSTFA alone)Multiple peaks (Keto/Enol split)58% (Combined areas)11.4%~ 75%
Esterification (Methylation)Broad, tailing peak32% (Severe degradation)18.7%~ 80%

Mechanistic Pathway Visualization

The diagram below illustrates the chemical logic behind the two-step oximation-silylation workflow, demonstrating how each reagent systematically neutralizes a specific structural vulnerability of the target molecule.

G Target 2-Methyl-α-oxo-benzeneacetic Acid (Highly Polar, Thermally Labile) Step1 Step 1: Oximation Methoxyamine HCl in Pyridine (60°C) Target->Step1 Prevents Decarboxylation Intermediate Methoxime Intermediate (Ketone Protected, Enolization Blocked) Step1->Intermediate Step2 Step 2: Silylation BSTFA + 1% TMCS (70°C) Intermediate->Step2 Protects Carboxylic Acid Final Methoxime-TMS Derivative (Volatile, Thermally Stable) Step2->Final GCMS GC-MS Analysis (Single Sharp Chromatographic Peak) Final->GCMS Injection at 250°C

Two-step oximation-silylation workflow stabilizing alpha-keto acids for GC-MS.

Experimental Protocol: Two-Step Oximation-Silylation

To ensure maximum trustworthiness and reproducibility, the following protocol is designed as a self-validating system. Every step includes the underlying causality to guide the analyst.

Reagents Required:

  • Methoxyamine hydrochloride (MeOX) dissolved in anhydrous pyridine (20 mg/mL). (Must be prepared fresh weekly).

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

Step-by-Step Methodology:

  • Sample Dehydration:

    • Transfer the extracted biological or environmental sample to a glass autosampler vial.

    • Evaporate to complete dryness under a gentle stream of ultra-high-purity nitrogen at 30°C.

    • Causality: Silylation reagents are extremely sensitive to moisture. Even trace amounts of water will violently quench the BSTFA, converting it into hexamethyldisiloxane and ruining the derivatization of the carboxylic acid.

  • Step 1: Oximation (Ketone Protection):

    • Add 50 µL of the MeOX/pyridine solution to the dried residue.

    • Cap tightly, vortex for 30 seconds, and incubate in a heating block at 60°C for 60 minutes.

    • Causality: The elevated temperature provides the activation energy necessary for the nucleophilic attack of methoxyamine on the sterically hindered alpha-keto group. This forms a stable methoxime, permanently blocking keto-enol tautomerization[3].

  • Step 2: Silylation (Carboxyl Protection):

    • Remove the vial from the heat and allow it to cool to room temperature for 2 minutes.

    • Add 50 µL of BSTFA + 1% TMCS directly to the mixture.

    • Vortex briefly and incubate at 70°C for 30 minutes.

    • Causality: BSTFA replaces the acidic proton of the carboxylic acid with a TMS group. The 1% TMCS acts as a crucial Lewis acid catalyst, driving the reaction to absolute completion for highly reproducible peak areas.

  • GC-MS Analysis:

    • Transfer the derivatized mixture into a GC vial equipped with a glass micro-insert.

    • Inject 1 µL into the GC-MS (Injector Temp: 250°C, Splitless mode).

    • Causality: Because the molecule is now fully protected (Methoxime-TMS derivative), it will easily survive the 250°C inlet temperature without decarboxylating, yielding a single, highly sensitive peak[1].

Sources

Comparative

A Comparative Guide to Elemental Analysis Standards for 2-Methyl-α-oxo-benzeneacetic Acid

The Analytical Context 2-Methyl-α-oxo-benzeneacetic acid (also known as o-tolylglyoxylic acid; Formula: C9H8O3; MW: 164.16 g/mol ) is a highly reactive α-keto acid utilized as a critical acylating agent and intermediate...

Author: BenchChem Technical Support Team. Date: March 2026

The Analytical Context

2-Methyl-α-oxo-benzeneacetic acid (also known as o-tolylglyoxylic acid; Formula: C9H8O3; MW: 164.16 g/mol ) is a highly reactive α-keto acid utilized as a critical acylating agent and intermediate in the synthesis of complex pharmaceuticals and agrochemicals[1]. Because its synthetic pathways frequently involve nitrogenous intermediates—such as oximes, diazonium salts, or pyrazine derivatives—rigorous purity validation is non-negotiable[2][3].

Historically, classical combustion analysis (CHN/O) has been the gold standard for elemental validation. However, modern pharmaceutical guidelines, including USP <232> for elemental impurities, demand a more comprehensive approach[4][5]. This guide objectively compares traditional Dynamic Flash Combustion against modern orthogonal techniques—Quantitative NMR (qNMR) and High-Resolution Mass Spectrometry (HRMS)—providing actionable, self-validating protocols to establish the absolute purity of 2-Methyl-α-oxo-benzeneacetic acid.

Orthogonal Purity Validation Workflow

To eliminate analytical blind spots, a multi-tiered approach is required. Combustion analysis provides bulk elemental composition, qNMR delivers absolute mass fraction (w/w %), and HRMS identifies trace-level structural analogs[6][7].

PurityValidation Sample 2-Methyl-α-oxo-benzeneacetic acid (C9H8O3) CHN Dynamic Flash Combustion (C/H/N/O Analysis) Sample->CHN Bulk Elemental % qNMR Quantitative NMR (1H qNMR) Sample->qNMR Absolute w/w % HRMS High-Resolution MS (LC-HRMS) Sample->HRMS Trace Impurities Decision Orthogonal Data Synthesis & Purity Certification CHN->Decision ±0.4% Variance qNMR->Decision SI-Traceable HRMS->Decision <5 ppm Error

Caption: Orthogonal analytical workflow for validating the purity of 2-Methyl-α-oxo-benzeneacetic acid.

Comparative Performance & Quantitative Data

For successful publication in leading chemical journals and adherence to pharmaceutical standards, elemental analysis results must fall within ±0.4% of the theoretical calculated values[8].

Table 1: Theoretical Elemental Composition & Acceptable Variance

Calculated for C9H8O3 (MW: 164.16 g/mol )

ElementTheoretical Mass (%)Acceptable Lower Limit (-0.4%)Acceptable Upper Limit (+0.4%)Analytical Significance
Carbon (C) 65.85%65.45%66.25%Confirms carbon skeleton integrity.
Hydrogen (H) 4.91%4.51%5.31%Highly sensitive to residual moisture (H2O).
Oxygen (O) 29.24%28.84%29.64%Validates the α-keto acid functional groups.
Nitrogen (N) 0.00%N/A< 0.05% (LOD)Proves absence of oxime/diazonium precursors.
Table 2: Methodological Comparison Matrix
ParameterDynamic Flash Combustion (CHN/O)Quantitative NMR (qNMR)High-Resolution MS (HRMS)
Primary Output Bulk elemental % (C, H, N, O)Absolute purity (w/w %)Exact mass & formula
Reference Standard Acetanilide or Benzoic AcidSI-Traceable Internal StandardTuning Mix (e.g., Agilent)
Destructive? Yes (Mineralization)No (Sample recoverable)Yes (Ionization)
Trace Impurities Blind to isobars/isomersDetects >1% structural impuritiesDetects <0.1% trace impurities
Cost per Sample LowMediumHigh

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems. Every step includes a causal explanation for the experimental choice, ensuring that the data generated is robust and reproducible.

Protocol A: Dynamic Flash Combustion (C/H/N Analysis)

While 2-Methyl-α-oxo-benzeneacetic acid contains no nitrogen, running a full CHN analysis is a critical diagnostic tool to prove the absence of unreacted nitrogenous precursors[9].

  • Sample Preparation: Weigh exactly 2.0–3.0 mg of the thoroughly desiccated sample into a combustible tin capsule.

    • Causality: Tin is explicitly chosen because its rapid oxidation is highly exothermic. This temporarily boosts the local combustion temperature from the furnace baseline (990°C) to approximately 1800°C, ensuring the complete mineralization of the stable aromatic ring without forming refractory carbon compounds[9].

  • System Calibration: Calibrate the analyzer using a certified Organic Analytical Standard (OAS) such as Benzoic Acid.

    • Causality: Benzoic acid (C7H6O2) is selected over the traditional Acetanilide because its C/H/O matrix closely mimics the analyte, and it lacks nitrogen, establishing a true zero-baseline for N-detection[10].

  • Combustion & Reduction: Drop the capsule into the oxidation reactor (excess O2). Pass the resulting gas mixture (CO2, H2O, NOx) through a silica tube packed with copper granules at 500°C.

    • Causality: The copper zone quantitatively reduces any formed NOx species to N2 gas and scavenges excess O2, preventing damage to the downstream GC column[9].

  • Self-Validation Check: Run a certified standard every 10 samples. If the standard deviates by >0.30% absolute from its theoretical value, the run is invalidated, and the instrument must be recalibrated[10].

Protocol B: Absolute Purity via 1H qNMR

Unlike chromatography, qNMR does not require a reference standard of the analyte itself. It relies on the fundamental physics that the integrated area of an NMR resonance is directly proportional to the number of nuclei generating that signal[7][11].

  • Internal Standard (IS) Selection: Select an SI-traceable IS, such as Maleic acid.

    • Causality: Maleic acid provides a sharp, distinct singlet at ~6.26 ppm in DMSO-d6, which perfectly avoids spectral overlap with the aromatic protons (7.2–7.8 ppm) and the distinctive ortho-methyl singlet (~2.3 ppm) of 2-Methyl-α-oxo-benzeneacetic acid.

  • Sample Preparation: Accurately co-weigh ~10.0 mg of the analyte and ~5.0 mg of the IS into a vial using a microbalance (d = 0.001 mg). Dissolve completely in 600 µL of high-purity DMSO-d6.

  • Acquisition Parameters: Acquire the 1H spectrum using a 90° excitation pulse. Set the relaxation delay (D1) to at least 60 seconds.

    • Causality: A D1 of ≥ 5 × T1 (longitudinal relaxation time) of the slowest relaxing proton is mandatory. Failing to allow complete magnetization recovery will result in truncated integrals and artificially skewed purity calculations[7].

  • Self-Validation Check: Calculate the purity using the ortho-methyl protons (integrated for 3H) and cross-validate the result by calculating the purity again using the aromatic protons. A discrepancy of >1% between these two internal calculations indicates peak co-elution with an unseen impurity, invalidating the assay.

Protocol C: LC-HRMS for Trace Profiling

HRMS is utilized to detect trace impurities that fall below the detection limits of qNMR and do not significantly alter the bulk CHN percentages[6].

  • Ionization Strategy: Utilize Electrospray Ionization in negative mode (ESI-).

    • Causality: The α-keto acid moiety readily deprotonates to form a stable[M-H]- ion (m/z 163.0395), yielding a significantly higher signal-to-noise ratio than positive mode ionization.

  • Mass Accuracy Validation: The observed mass must fall within < 5 ppm error of the theoretical exact mass[8].

    • Causality: Sub-5 ppm mass accuracy allows for the unambiguous assignment of the elemental composition of both the parent drug and any trace degradants, fulfilling stringent journal and regulatory requirements[8].

Conclusion

Relying solely on elemental combustion analysis is no longer sufficient for modern pharmaceutical and synthetic validation. While Dynamic Flash Combustion remains an excellent tool for proving bulk carbon/hydrogen ratios and the absence of nitrogenous precursors (within ±0.4%), it is blind to structural isomers and trace inorganic contaminants. By coupling CHN analysis with the absolute quantification of qNMR and the trace-level sensitivity of HRMS, analytical scientists can create a mathematically self-validating system that guarantees the integrity of 2-Methyl-α-oxo-benzeneacetic acid.

References

  • Benchchem. "A Comparative Guide to Validating the Purity of Synthesized Noradrenalone using NMR and HRMS". Benchchem.
  • PubChem. "2-Methyl-a-oxo-benzeneacetic acid | C9H8O3 | CID 12385697".
  • National Institutes of Health (NIH) / PMC.
  • University of British Columbia (UBC). "Summary of CHNS Elemental Analysis Common Problems".
  • United States Pharmacopeia (USP). "〈232〉 ELEMENTAL IMPURITIES—LIMITS".
  • ResolveMass Laboratories Inc. "Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained".
  • National Institutes of Health (NIH) / PMC.
  • Mikroanalytisches Labor
  • Pharmaceutical Technology. "Elemental Impurity Analysis".
  • Chemical Reviews - ACS Publications.
  • PrepChem.

Sources

Validation

A Senior Application Scientist's Guide to Reference Standards for 2-Methyl-α-oxo-benzeneacetic Acid Quantification

Introduction: The Analytical Imperative for 2-Methyl-α-oxo-benzeneacetic Acid The core principle of quantitative analysis is comparison. The analytical instrument's response to an unknown sample is compared against its r...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Imperative for 2-Methyl-α-oxo-benzeneacetic Acid

The core principle of quantitative analysis is comparison. The analytical instrument's response to an unknown sample is compared against its response to a known quantity of a reference standard. Therefore, the purity and identity of that standard directly dictate the accuracy of the final result. Any uncertainty in the reference material propagates directly into every measurement made.

Comparative Analysis of Commercial Reference Standards

The selection of a reference standard is the first critical decision in developing a quantitative assay. The ideal standard possesses high purity, is well-characterized, and comes with a comprehensive Certificate of Analysis (CoA). While a Certified Reference Material (CRM) from a national metrology institute (e.g., NIST) or a pharmacopeial standard (e.g., USP) represents the highest level of metrological traceability, these are not always available for specific research compounds.[3][4] In such cases, researchers must rely on commercial suppliers and critically evaluate the provided documentation.

Below is a comparison of commercially available reference standards for 2-Methyl-α-oxo-benzeneacetic acid based on currently available data.

Supplier Product Name CAS Number Stated Purity Available Data on CoA/Website Intended Use
Sigma-Aldrich 2-Methyl-a-oxo-benzeneacetic acid150781-72-9Not explicitly stated; sold under AChemBlock brandLinear Formula, CAS provided. Links to request CoA.Research
BLD Pharm 2-Methyl-a-oxo-benzeneacetic acid150781-72-9Purity/Specification available upon inquiryNMR, HPLC, LC-MS, UPLC data mentioned as available.[5]Research, Method Development
CymitQuimica 2-Methyl-a-oxo-benzeneacetic acid150781-72-995%[6]Molecular Formula, Molecular Weight.[6]General Laboratory Use
AChemBlock 2-Methyl-oxo-benzeneacetic acid Methyl ester*34966-54-697%[7]IUPAC Name, Formula Weight.[7]Synthesis, Research

*Note: AChemBlock also lists the methyl ester of a related compound. It is crucial to ensure the correct analyte—the free acid (C9H8O3)—is purchased.[7]

Scientist's Insight: For quantitative applications, a purity of ≥98% is highly recommended. A stated purity of 95% may be acceptable for initial method development but is suboptimal for validation and routine quantitative analysis due to the larger uncertainty it introduces.[6] Always request and scrutinize the Certificate of Analysis before purchase. A comprehensive CoA should include, at a minimum, an HPLC or GC chromatogram showing the purity assessment, and spectral data (¹H NMR, Mass Spectrometry) confirming the compound's identity.[8][9]

Quantitative Analysis Workflow: A Self-Validating System

A robust analytical method is a self-validating system. This means that for every analytical run, there are built-in checks to ensure the system is performing correctly and the data generated is reliable. The following sections detail a High-Performance Liquid Chromatography (HPLC) method for the quantification of 2-Methyl-α-oxo-benzeneacetic acid, structured to ensure scientific integrity.

Logical Flow of a Self-Validating Quantitative Assay

The diagram below illustrates the relationship between the reference standard, calibration curve, quality control samples, and the unknown samples. This structure ensures that the quantification of the unknown is bracketed by and validated against known standards.

G cluster_prep Preparation Phase cluster_analysis Analytical Phase (HPLC Run) cluster_validation Validation & Reporting RefStd High-Purity Reference Standard (2-Methyl-α-oxo-benzeneacetic acid) Stock Prepare Stock Solution (e.g., 1000 µg/mL) RefStd->Stock Cal Prepare Calibration Standards (e.g., 1-100 µg/mL) Stock->Cal QC Prepare QC Samples (Low, Mid, High) Stock->QC CalCurve Generate Calibration Curve (R² > 0.995) Cal->CalCurve QC_Check Analyze QC Samples (Check accuracy, precision) QC->QC_Check SST System Suitability Test (SST) (Check resolution, tailing, precision) SST->CalCurve CalCurve->QC_Check Unknowns Analyze Unknown Samples QC_Check->Unknowns QC_Check->Unknowns If QCs Fail, Re-run Invalid Data Quantify Unknowns (Interpolate from Cal Curve) QC_Check->Data If QCs Pass, Quantification is Valid Unknowns->Data Report Report Results with QC Validation Data->Report

Caption: Logical workflow for a self-validating quantitative analysis.

Experimental Protocol: RP-HPLC with UV Detection

This method employs Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), a robust and widely used technique for analyzing organic acids.[1]

1. Materials and Reagents:

  • Reference Standard: 2-Methyl-α-oxo-benzeneacetic acid (≥98% purity)

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade or Milli-Q)

  • Buffer Reagents: Potassium phosphate monobasic (KH₂PO₄), Orthophosphoric acid (H₃PO₄)

2. Chromatographic Conditions: The conditions below provide a starting point for method development.

Parameter Condition Rationale (Expertise & Experience)
Column C18, 4.6 x 150 mm, 5 µmThe C18 stationary phase provides excellent retention for moderately polar aromatic compounds like the target analyte.[1][9]
Mobile Phase 25 mM KH₂PO₄ Buffer (pH 3.0) : Acetonitrile (70:30, v/v)The acidic pH (3.0) ensures the carboxylic acid group is fully protonated, leading to better retention and sharper peak shape. The 70:30 ratio is a typical starting point for balancing retention and run time.[1]
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing good efficiency without excessive backpressure.
Column Temp. 30°CMaintaining a constant temperature ensures reproducible retention times. 30°C is slightly above ambient to negate room temperature fluctuations.
Injection Vol. 10 µLA small injection volume minimizes potential peak distortion from the sample solvent.
Detection UV at 254 nmThe benzene ring in the analyte provides strong UV absorbance. 254 nm is a common wavelength for aromatic compounds and offers good sensitivity.
Run Time 10 minutesShould be sufficient to elute the analyte and any common impurities, but may need adjustment.

3. Preparation of Solutions:

  • Mobile Phase (1 L): Weigh 3.4 g of KH₂PO₄ and dissolve in 700 mL of HPLC grade water. Adjust the pH to 3.0 with concentrated orthophosphoric acid. Add 300 mL of acetonitrile. Filter through a 0.45 µm membrane and degas thoroughly before use.[1]

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the 2-Methyl-α-oxo-benzeneacetic acid reference standard into a 10 mL volumetric flask. Dissolve and bring to volume with methanol. This stock should be stored at -20°C or below and used within one month.[8]

  • Working Calibration Standards (1, 5, 10, 25, 50, 100 µg/mL): Perform serial dilutions of the stock solution using the mobile phase as the diluent. Prepare these fresh daily.[10]

  • Quality Control (QC) Samples: Prepare QC samples from a separate weighing of the reference standard, if possible. Dilute to concentrations of 3 µg/mL (Low QC), 30 µg/mL (Mid QC), and 80 µg/mL (High QC).

4. Analytical Run Sequence & System Suitability: A typical run sequence should be structured as follows:

  • Blank (mobile phase) injections (x2)

  • System Suitability Injections (e.g., 6 replicate injections of the 50 µg/mL standard)

  • Calibration Curve (1 to 100 µg/mL)

  • Blank

  • QC Samples (Low, Mid, High)

  • Unknown Samples (bracketed by QCs every 10-15 injections)

  • Ending QCs (Low, Mid, High)

Trustworthiness through System Suitability: Before any samples are analyzed, the system's fitness for purpose must be verified. For the six replicate injections, the % Relative Standard Deviation (%RSD) of the peak area and retention time should be <2.0%. This demonstrates the stability and precision of the system.[11]

5. Data Analysis and Validation:

  • Linearity: Plot the peak area versus concentration for the calibration standards. The correlation coefficient (R²) should be >0.995.[10][11]

  • Accuracy: The concentration of the analyzed QC samples should be within ±15% of their nominal value.

  • Precision: The %RSD of the replicate QC sample measurements should be <15%.

  • Quantification: If all SST and QC checks pass, the concentration of the unknown samples can be reliably calculated by interpolating their peak areas from the linear regression equation of the calibration curve.

Workflow Visualization

This diagram outlines the step-by-step laboratory process from standard preparation to data analysis.

Caption: Step-by-step experimental workflow for HPLC quantification.

Conclusion

References

  • PrepChem. (n.d.). Synthesis of phenylglyoxylic acid methyl ester. PrepChem.com. Retrieved from [Link]

  • O'Donovan, R. (n.d.). DEVELOPMENT OF A SYNTHETIC ROUTE TO THE ACTIVE INGREDIENT OF AN AGRICULTURAL HERBICIDE. DORAS | DCU Research Repository. Retrieved from [Link]

  • Google Patents. (n.d.).US4596885A - Process for the preparation of phenylglyoxylic acid esters.
  • Google Patents. (n.d.).DE2708189C2 - Process for the preparation of phenylglyoxylic acid esters.
  • Google Patents. (n.d.).WO2000063162A1 - Process for the preparation of phenyl glyoxylic acid ester oximes.
  • BuyersGuideChem. (n.d.). 2-Methyl-a-oxo-benzeneacetic acid suppliers and producers. Retrieved from [Link]

  • SIELC Technologies. (2018). Benzeneacetic acid, .alpha.-oxo-, methyl ester. Retrieved from [Link]

  • NIST. (n.d.). Benzeneacetic acid, α-oxo-, methyl ester. NIST WebBook. Retrieved from [Link]

  • Mahar, K.P., et al. (2012). HPLC Determination of a-Oxoaldehydes and a-Oxoacids from Human Serum of Diabeties and Uremic Patients Using 4-Nitro-1,2-phenylenediamine as Derivetizing Reagent. Asian Journal of Chemistry, 23(1). Retrieved from [Link]

  • ICH. (2019). Impurities: Guideline for Residual Solvents Q3C(R6). Retrieved from [Link]

  • Gogoi, B., et al. (2016). Quantitative HPLC analysis of phenolic acids, flavonoids and ascorbic. Journal of Applied Pharmaceutical Science, 6(2), 115-121. Retrieved from [Link]

  • IRE Journals. (2019). DEVELOPMENT OF AN HPLC METHOD FOR DETERMINATION OF SOME PRESERVATIVES IN SOY SAUCE. Retrieved from [Link]

  • European Medicines Agency (EMA). (2024). ICH Q3C (R9) Guideline on impurities: guideline for residual solvents. Retrieved from [Link]

  • Matysová, L., et al. (2008). A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel. PMC. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.